Product packaging for 4-Amino-2-acetamidobenzoic acid(Cat. No.:)

4-Amino-2-acetamidobenzoic acid

Cat. No.: B8740101
M. Wt: 194.19 g/mol
InChI Key: ZNMGQTMUABPBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Substituted Benzoic Acids Chemistry

4-Amino-2-acetamidobenzoic acid is a member of the vast family of substituted benzoic acids. The parent molecule, benzoic acid, is a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH). wikipedia.org The chemical properties of benzoic acid, particularly its acidity, are significantly influenced by the nature and position of other functional groups, or substituents, attached to the benzene ring.

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as amino (-NH₂) and alkyl groups, increase the electron density of the benzene ring and destabilize the conjugate base (benzoate anion), making the acid less acidic. Conversely, EWGs, like nitro (-NO₂) groups, pull electron density away from the ring, which helps to stabilize the negative charge on the carboxylate anion, thereby increasing the acidity of the benzoic acid.

The position of the substituent also plays a critical role. A unique phenomenon known as the "ortho effect" is observed in benzoic acids with a substituent at the position adjacent (ortho) to the carboxyl group. Generally, ortho-substituted benzoic acids are stronger acids than their meta or para isomers, regardless of the electronic nature of the substituent. This increased acidity is attributed to steric hindrance, where the bulky ortho group forces the carboxyl group out of the plane of the benzene ring, which destabilizes the acid form more than its conjugate base.

Table 1: Physicochemical Properties of Selected Benzoic Acids

Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
Benzoic acidC₇H₆O₂122.12122.4
4-Aminobenzoic acidC₇H₇NO₂137.14187-189
2-Aminobenzoic acid (Anthranilic acid)C₇H₇NO₂137.14146-148
4-Acetamidobenzoic acidC₉H₉NO₃179.17259-262

Note: Data for this compound is not widely available in standard databases. The table provides context with related, well-characterized compounds.

Structural Features and Chemical Reactivity Significance of this compound

The structure of this compound is defined by the spatial arrangement of its three functional groups on the benzene ring. This specific arrangement dictates its reactivity.

Key Structural Features:

Carboxylic Acid Group (-COOH): This group is the primary site of acidity and can undergo typical reactions such as deprotonation to form a carboxylate salt, esterification with alcohols, and conversion to an acyl chloride. Its reactivity is modulated by the adjacent ortho-acetamido group.

Ortho-Acetamido Group (-NHCOCH₃): Positioned at C2, this group sterically hinders the carboxyl group, which can influence the rate and feasibility of certain reactions at the -COOH site. The amide functionality itself is relatively stable but can be hydrolyzed under strong acidic or basic conditions. It also participates in intramolecular hydrogen bonding, which can affect the molecule's conformation and crystal packing.

Para-Amino Group (-NH₂): Located at C4, this primary aromatic amine is a nucleophilic center and a base. It can be protonated in acidic conditions and can undergo reactions typical of anilines, such as diazotization when treated with nitrous acid, and acylation. Its strong electron-donating nature increases the electron density of the benzene ring, making the ring more susceptible to electrophilic substitution.

The interplay between these three groups on a single aromatic scaffold makes this compound a trifunctional molecule. This complexity allows for selective chemical modifications. For example, the reactivity difference between the more basic aromatic amine and the less basic amide nitrogen allows for selective reactions. Similarly, the carboxylic acid can be targeted under conditions that leave the other groups intact. This multifunctionality is significant, making the compound a versatile building block for synthesizing more complex molecules.

Historical Perspective on its Discovery, Synthesis, or Emerging Role in Chemical Sciences

While the specific historical discovery of this compound is not prominently documented in chemical literature, its synthesis is achievable through established organic chemistry reactions. A documented method for its preparation involves the chemical reduction of a precursor molecule, 4-nitro-N-acetyl-anthranilic acid (another name for 4-nitro-2-acetamidobenzoic acid). prepchem.com

In a typical procedure, the nitro-substituted compound is dissolved in a solvent like ethyl acetate (B1210297), and a catalyst, such as palladium on carbon (Pd-C), is added. prepchem.com The mixture is then subjected to a hydrogen gas atmosphere. prepchem.com The catalyst facilitates the reduction of the nitro group (-NO₂) to a primary amino group (-NH₂), yielding the desired this compound. prepchem.com This synthetic route is a classic example of catalytic hydrogenation, a fundamental transformation in organic synthesis for converting nitroarenes to anilines.

The role of this compound in chemical sciences is primarily that of a synthetic intermediate or a building block. Its value lies in the unique arrangement of its functional groups, which can be used to construct more elaborate molecular architectures, particularly in the development of heterocyclic compounds.

Table 2: Representative Synthesis of this compound

Starting MaterialReagents & ConditionsProductReaction Type
4-nitro-N-acetyl-anthranilic acidH₂, 10% Pd-C, Ethyl acetate, Room temperature4-amino-N-acetyl-anthranilic acidCatalytic Hydrogenation

Source: Based on synthesis described in US Patent US04980287. prepchem.com

Overview of Current Research Trajectories Involving this compound

Current research interest in this compound and structurally similar compounds is largely concentrated in the field of medicinal chemistry and materials science. These molecules serve as versatile scaffolds for the synthesis of new, more complex chemical entities with specific functional properties.

The primary research trajectories include:

Intermediate for Pharmaceutical Synthesis: Substituted aminobenzoic acids are key components in the construction of a wide array of biologically active molecules. ontosight.ai Research has shown that modifying the structure of compounds like 4-aminobenzoic acid (PABA) can lead to derivatives with significant antibacterial, antifungal, and cytotoxic activities. nih.gov Following this logic, this compound is explored as a precursor for novel therapeutic agents. Its structure is particularly suited for synthesizing fused heterocyclic systems, which are common motifs in many drug molecules.

Building Block for Heterocyclic Compounds: The arrangement of the amino and carboxylic acid groups is conducive to cyclization reactions to form various heterocyclic rings. For instance, substituted anthranilic acids are used to synthesize quinazolines and other related structures that are investigated for their potential as antitumor agents. acs.org

Development of Novel Bioactive Agents: The general class of acylaminobenzoic acids is of interest for its potential biological activities. ontosight.ai Research into similar structures has shown promise in developing compounds with anti-inflammatory and antimicrobial properties. ontosight.airjptonline.org The specific substitution pattern of this compound offers a unique template for creating new derivatives for screening against various biological targets.

Table 3: Potential Research Applications

Research AreaRationaleExample from Related Compounds
Antimicrobial AgentsDerivatization of the amino or carboxyl group can lead to compounds that interfere with microbial metabolic pathways.Schiff bases derived from 4-aminobenzoic acid show potent antifungal and antibacterial activity. nih.gov
Anticancer AgentsThe aminobenzoic acid scaffold is a key component in various heterocyclic systems known for cytotoxic activity against cancer cell lines.2-Aminobenzoic acid is used as a starting material for quinazoline-2,4-diones with potential antitumor properties. acs.org
Dye SynthesisAromatic amines are classical precursors for azo dyes through diazotization and coupling reactions.Anthranilic acid is an intermediate in the production of azo dyes. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O3 B8740101 4-Amino-2-acetamidobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-acetamido-4-aminobenzoic acid

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14)

InChI Key

ZNMGQTMUABPBCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Amino 2 Acetamidobenzoic Acid

Classical and Established Synthesis Routes

Traditional methods for synthesizing 4-amino-2-acetamidobenzoic acid often involve multi-step processes starting from readily available precursors. These routes are well-established and have been optimized over time for reliable production.

Multi-Step Synthesis from Precursors

A common strategy for the synthesis of aromatic compounds like this compound involves the sequential introduction and modification of functional groups on a benzene (B151609) ring. A retrosynthetic analysis often reveals that a substituted toluene (B28343) or a similar aromatic hydrocarbon can serve as a starting point.

One illustrative pathway begins with the nitration of toluene. youtube.com This is typically achieved using a nitrating mixture of nitric acid and sulfuric acid, which introduces a nitro group onto the benzene ring. youtube.com Due to the directing effect of the methyl group, the para-isomer, p-nitrotoluene, is a major product. youtube.com The next step involves the oxidation of the methyl group to a carboxylic acid. youtube.com This transformation is commonly carried out using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). youtube.com The resulting p-nitrobenzoic acid is then subjected to a reduction of the nitro group to an amino group. youtube.com This can be accomplished through catalytic hydrogenation using catalysts like Raney nickel. chemicalbook.comzsmu.edu.ua

Another established route starts with the acylation of an aminobenzoic acid derivative. For instance, the acetylation of 4-aminobenzoic acid can be a key step. However, controlling the regioselectivity to obtain the 2-acetamido derivative can be challenging. A more controlled approach involves starting with a precursor where the desired substitution pattern is already established or can be achieved through regioselective reactions.

A documented laboratory-scale synthesis of a related compound, N-acetylanthranilic acid (2-acetamidobenzoic acid), involves the simple reaction of anthranilic acid with acetic anhydride (B1165640). wikipedia.org This highlights a common method for introducing the acetamido group.

Regioselective Functionalization Approaches

Achieving the correct arrangement of substituents on the benzene ring is crucial for the synthesis of this compound. Regioselective functionalization techniques are employed to control the position of incoming chemical groups.

For example, in the synthesis of a related compound, 4-amino-3-(aminomethyl)benzoic acid, a key step is the regioselective amidomethylation of 4-aminobenzoic acid using hydroxymethylphthalimide. researchgate.net This demonstrates how a specific position on the aromatic ring can be targeted for functionalization.

In the context of synthesizing substituted aminobenzoic acids, the directing effects of existing substituents play a pivotal role. For instance, an amino group is an ortho-, para-director, while a carboxylic acid group is a meta-director. These electronic effects guide the position of subsequent electrophilic aromatic substitution reactions.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is heavily dependent on the optimization of reaction conditions. This includes parameters such as temperature, reaction time, catalyst choice, and solvent system.

For instance, in the synthesis of 4-amino-3-nitrobenzoic acid from 4-acetamidobenzoic acid, the nitration conditions are carefully controlled. google.com The reaction is carried out by dissolving 4-acetamidobenzoic acid in sulfuric acid and adding a mixed acid of sulfuric and nitric acid over a period of 1 to 5 hours at a temperature between 0°C and 12°C. google.com Following the nitration, the product is hydrolyzed by heating the reaction mixture in water. google.com

Similarly, in the preparation of 4-(dibenzylamino)-2-fluorobenzoic acid, a precursor for a substituted aminobenzoic acid, the oxidation of the corresponding aldehyde is optimized. google.com The reaction is carried out using sodium chlorite (B76162) and hydrogen peroxide in a mixed solvent system at a controlled temperature to achieve a high yield and purity. google.com

The table below presents a summary of reaction parameters and their effects on yield for a model reaction involving the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which shares common principles of optimizing cyclocondensation reactions.

EntryTemperature (°C)Time (min)Catalyst Amount (mg)Yield (%)
1Room Temp12011020
240-110-
3601011097
460-220-
580-55-

Data adapted from a study on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, illustrating the impact of reaction conditions on product yield. researchgate.net

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Synthesis Methodologies

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. Solvent-free, or solid-state, reactions offer a promising alternative.

For example, the synthesis of Schiff bases from 4-aminoantipyrine (B1666024) and various substituted benzaldehydes has been successfully achieved under solvent-free conditions at room temperature. chemrevlett.com This method provides excellent yields in a short reaction time. chemrevlett.com While not a direct synthesis of this compound, this demonstrates the feasibility of conducting related reactions without traditional solvents. The reaction mixture is simply stirred at room temperature, and the product is isolated by adding water and filtering. chemrevlett.com

Utilization of Sustainable Catalysts

The use of sustainable and reusable catalysts is another cornerstone of green chemistry. This reduces waste and often leads to more efficient and selective reactions.

Natural catalysts, derived from renewable resources, are gaining attention. For instance, a catalyst derived from waste snail shells, which is rich in calcium oxide, has been effectively used for the synthesis of functionalized 2-amino-4H-chromenes in water at ambient temperature. oiccpress.com This highlights the potential of using readily available and environmentally benign materials as catalysts in organic synthesis.

Enzymatic catalysis offers a highly specific and environmentally friendly alternative to traditional chemical methods. For example, engineered glutamate (B1630785) dehydrogenase has been used for the sustainable synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived chemical. nih.govfrontiersin.org This biocatalytic approach utilizes cheap ammonia (B1221849) as the amino donor and generates minimal waste. nih.govfrontiersin.org While this specific enzyme is not directly applicable to this compound, it showcases the power of biocatalysis in producing amino acids sustainably.

The development of biosynthetic pathways in microorganisms also presents a green route to aminobenzoic acids. mdpi.com These methods utilize renewable feedstocks like glucose and operate under mild conditions, avoiding the harsh reagents and high temperatures often required in traditional chemical synthesis. mdpi.com

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in converting reactants into the desired product. primescholars.com The goal is to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. primescholars.com In the synthesis of compounds like this compound, employing strategies that enhance atom economy is crucial for developing more sustainable and cost-effective manufacturing processes. primescholars.comnih.gov

One of the key strategies to improve atom economy is the careful selection of synthetic routes. For example, catalytic reactions are often more atom-economical than stoichiometric reactions because catalysts are used in small amounts and can be recycled. mdpi.comresearchgate.net The use of catalytic hydrogenation for the reduction of nitro groups, as seen in one of the synthetic pathways to this compound, is generally more atom-economical than using metal/acid combinations like tin and hydrochloric acid, which generate significant inorganic waste. athabascau.caprepchem.com

Another important aspect is the choice of reagents and solvents. The ideal scenario is to use reagents that are fully incorporated into the product and to minimize or eliminate the use of solvents. When solvents are necessary, using environmentally benign options and implementing recycling protocols can significantly reduce waste.

The concept of atom economy can be illustrated by comparing different synthetic routes for a similar compound, paracetamol. A traditional route involving nitration, reduction, and acetylation has a lower atom economy compared to a more modern approach involving direct acetylation and a Beckmann rearrangement, which demonstrates a significant increase in atom efficiency. nih.gov This highlights the importance of innovative synthetic design in achieving greener chemical processes.

For the synthesis of this compound, a focus on catalytic methods, minimizing the use of protecting groups, and selecting reactions with high conversion and selectivity will contribute to a higher atom economy and a reduction in chemical waste.

Catalytic Synthesis Pathways for this compound

The use of catalysts in the synthesis of this compound offers significant advantages in terms of efficiency, selectivity, and sustainability. mdpi.comresearchgate.net Catalytic approaches can be broadly categorized into homogeneous, heterogeneous, and biocatalytic methods, each with its unique characteristics and applications.

Homogeneous Catalysis Applications

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants, typically in a liquid solution. dntb.gov.ua This type of catalysis often allows for high activity and selectivity under mild reaction conditions due to the good accessibility of the catalytic sites. dntb.gov.ua

In the context of synthesizing this compound, homogeneous catalysts could be employed for key transformations such as the reduction of a nitro group or the amination of a C-H bond. For instance, transition metal complexes, such as those based on palladium or rhodium, are well-known homogeneous catalysts for hydrogenation reactions. orgsyn.org While specific examples for this compound are not detailed in the provided search results, the general principles of homogeneous catalysis are applicable.

A significant advantage of homogeneous catalysis is the ability to tune the catalyst's properties by modifying its ligand environment, which can lead to high levels of chemo-, regio-, and enantioselectivity. mdpi.com However, a major drawback is the often-difficult separation of the catalyst from the product, which can lead to product contamination and catalyst loss. mdpi.com

Heterogeneous Catalysis Development

Heterogeneous catalysis utilizes a catalyst that is in a different phase from the reactants. mdpi.com Typically, a solid catalyst is used in a liquid or gas phase reaction. This approach offers the significant advantage of easy catalyst separation from the reaction mixture by simple filtration, which facilitates catalyst recycling and reduces product contamination. mdpi.com

A prime example relevant to the synthesis of this compound is the use of palladium on carbon (Pd/C) for the hydrogenation of a nitro precursor. prepchem.com This is a well-established and widely used heterogeneous catalytic system. prepchem.com Other heterogeneous catalysts that could be relevant include Raney nickel, which is also used for the reduction of nitroarenes. chemicalbook.com

The development of novel heterogeneous catalysts focuses on improving activity, selectivity, and stability. This includes the synthesis of materials with high surface area, well-defined active sites, and resistance to deactivation. For instance, acid-base bifunctional catalysts have been developed by immobilizing acidic and basic species on a solid support, which can catalyze multiple reaction steps in a single pot. eeer.org

Biocatalytic Transformations

Biocatalysis employs enzymes or whole microorganisms to catalyze chemical reactions. nih.gov This approach is gaining increasing attention in chemical synthesis due to its remarkable selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (often at room temperature and neutral pH), and environmentally friendly nature. nih.govresearchgate.net

For the synthesis of this compound and related compounds, biocatalytic methods could be envisioned for several steps. For example, enzymes such as nitroreductases could be used for the selective reduction of a nitro group. Transaminases are another class of enzymes that are increasingly used for the synthesis of chiral amines from ketones, which could be relevant for introducing the amino group with high stereoselectivity if a chiral variant of the target molecule were desired. researchgate.net

While the direct biocatalytic synthesis of this compound is not explicitly described in the provided results, the principles of biocatalysis are highly applicable. The development of robust and efficient biocatalysts through protein engineering and directed evolution is a rapidly advancing field, promising greener and more efficient synthetic routes for a wide range of chemicals. researchgate.netnih.gov

Flow Chemistry Techniques in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals, including this compound. polimi.it This technology can lead to improved reaction control, enhanced safety, higher yields, and easier scalability. polimi.it

Continuous Flow Reactor Design and Optimization

A continuous flow reactor typically consists of pumps to deliver reactants, a reactor where the reaction occurs (often a heated or cooled tube or a microreactor), and a back-pressure regulator to control the pressure within the system. nih.gov The design and optimization of such a reactor are crucial for achieving the desired reaction outcomes. ornl.gov

Key parameters that can be optimized in a continuous flow system include:

Residence Time: The time the reactants spend in the reactor, which is controlled by the flow rate and the reactor volume.

Temperature: Precise temperature control is a hallmark of flow reactors, allowing for rapid heating and cooling.

Pressure: Operating at elevated pressures can allow for the use of solvents above their boiling points and can influence reaction rates and selectivities. nih.gov

Mixing: Efficient mixing is critical, especially for multiphasic reactions.

For the synthesis of this compound, a flow chemistry approach could be particularly beneficial for reactions that are exothermic or involve hazardous intermediates. For example, the reduction of a nitro group, which can be highly exothermic, can be performed more safely in a flow reactor due to the excellent heat transfer characteristics of these systems. allfordrugs.com

While specific examples of the flow synthesis of this compound are not provided, the principles of continuous flow reactor design and optimization are broadly applicable and represent a promising avenue for the efficient and safe production of this important chemical intermediate. polimi.itnih.govdurham.ac.uk

Microfluidic Synthesis Applications

Microfluidic technology, a subset of flow chemistry, utilizes channels with sub-millimeter dimensions to conduct chemical reactions. This approach offers unparalleled control over reaction parameters, which could be highly advantageous for the synthesis of this compound. The benefits stem from the high surface-area-to-volume ratio and rapid diffusion mixing inherent to microreactors. labunlimited.comresearchgate.net

Key advantages of applying microfluidic synthesis include:

Enhanced Heat and Mass Transfer: The small dimensions of microchannels allow for extremely efficient heat dissipation, which is crucial for controlling highly exothermic reactions, such as nitration or amination steps that might be part of a synthetic route to the target molecule. unimi.itchim.it This precise temperature control can lead to higher selectivity and reduced formation of byproducts. labunlimited.com

Improved Safety: The small volumes of reagents reacting at any given time significantly reduce the risks associated with handling hazardous materials or potentially unstable intermediates. unimi.ittandfonline.com This is particularly relevant for multi-step syntheses involving energetic compounds.

Rapid Optimization and Automation: Microfluidic systems enable the rapid screening of reaction conditions (e.g., temperature, residence time, stoichiometry) with minimal consumption of materials. tandfonline.com This facilitates the quick identification of optimal synthesis parameters and lends itself to automated processes for high-throughput experimentation. researchgate.net

For a potential final step in the synthesis of this compound, such as the selective acetylation of a diamine precursor or the reduction of a nitro group, a microfluidic setup would allow for precise control over residence time and temperature, potentially leading to a cleaner product profile and higher yield compared to conventional batch methods.

Table 1: Comparison of Hypothetical Batch vs. Microfluidic Acetylation Illustrative data for a key synthetic step leading to an acetamidobenzoic acid derivative.

ParameterConventional Batch ReactorMicrofluidic Reactor
Reaction Volume Liters (L)Microliters (µL) to Milliliters (mL)
Heat Transfer Slow, prone to hotspotsRapid and highly efficient
Mixing Mechanical stirring, diffusion limitedRapid (milliseconds), diffusion-based
Typical Residence Time HoursSeconds to Minutes
Process Control ModeratePrecise and immediate
Safety Profile Higher risk with large reagent volumesInherently safer due to small volumes
Yield & Selectivity Variable, potential for byproductsOften higher yield and selectivity

Retrosynthetic Analysis and Strategic Development for this compound

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process involves breaking bonds (disconnections) and converting functional groups (FGIs) in a reverse-synthetic direction to devise a logical forward synthesis plan. youtube.com

A plausible retrosynthetic strategy for this compound is outlined below. The analysis prioritizes high-yielding reactions and the use of readily available starting materials, while considering the directing effects of substituents on the aromatic ring.

Retrosynthetic Pathway:

The primary disconnection targets the amide and amino functionalities, as their introduction often requires well-established and reliable chemical transformations.

Step 1: Functional Group Interconversion (FGI) The final 4-amino group can be retrosynthetically converted to a nitro group. The reduction of an aromatic nitro group is a robust and high-yielding reaction, making 2-acetamido-4-nitrobenzoic acid (I) a strategic precursor. This approach avoids potential selectivity issues that could arise from directly aminating the ring or acetylating a diamine.

Step 2: C-N Bond Disconnection The acetamido group in precursor (I) is disconnected. This corresponds to a forward reaction of acetylation of an amine. This step leads to the simpler intermediate 2-amino-4-nitrobenzoic acid (II) . This compound is a known chemical and serves as an excellent starting point for the forward synthesis.

Forward Synthetic Strategy:

Based on this retrosynthetic analysis, a practical forward synthesis can be proposed:

Acetylation: Starting with 2-amino-4-nitrobenzoic acid (II) , a selective N-acetylation is performed. This is typically achieved by reacting the amine with acetic anhydride or acetyl chloride. The amino group at position 2 is generally more nucleophilic and sterically accessible for acetylation compared to a hypothetical amine at the carboxylic acid group.

Reduction: The resulting 2-acetamido-4-nitrobenzoic acid (I) is then subjected to a reduction reaction to convert the nitro group at position 4 into the desired amino group. Common methods for this transformation include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using tin(II) chloride or iron in acidic media).

This two-step sequence from a commercially available precursor represents an efficient and strategically sound pathway for the synthesis of this compound.

Derivatization and Analogue Synthesis of 4 Amino 2 Acetamidobenzoic Acid

Functionalization of the Carboxyl Group of 4-Amino-2-acetamidobenzoic acid

The carboxylic acid group is a primary target for derivatization, enabling the creation of esters, amides, and reduced alcohol or aldehyde derivatives. These modifications can significantly alter the molecule's polarity, reactivity, and biological activity.

Esterification Reactions and Ester Derivatives

Esterification of the carboxyl group of this compound is a common strategy to produce a variety of ester derivatives. This reaction is typically acid-catalyzed and involves reacting the carboxylic acid with an alcohol. chegg.comresearchgate.net For instance, the reaction of 4-aminobenzoic acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid yields ethyl 4-aminobenzoate, a process known as Fischer esterification. chegg.comresearchgate.net A similar principle can be applied to this compound.

The synthesis of polyethylene (B3416737) glycol (PEG) esters of 4-aminobenzoic acid has been optimized to achieve nearly quantitative loading of the polymer with the functional group. rsc.orgrsc.org This technique can be adapted for this compound to create PEGylated derivatives, which often exhibit improved solubility and pharmacokinetic properties. Transesterification is another method for creating esters, involving the reaction of an existing ester with an alcohol in the presence of a catalyst. google.com

Ester DerivativeReactantCatalyst/ConditionsReference
Ethyl 4-aminobenzoateEthanolSulfuric acid, reflux chegg.comresearchgate.net
Polyethylene glycol estersPolyethylene glycolOptimized conditions rsc.orgrsc.org
Phenyl 2-hydroxy-4-aminobenzoatePhenolPhosphorus pentoxide or polyphosphoric acid, 80-120°C google.com

Amidation Reactions and Amide Derivatives

The carboxyl group of this compound can be converted to an amide through reaction with an amine. This transformation is significant as the amide bond is a fundamental linkage in peptides and proteins. webassign.net Direct reaction of a carboxylic acid with an amine typically forms a salt; therefore, the carboxylic acid is often first converted to a more reactive species like an acyl chloride or an acid anhydride (B1165640). libretexts.orgmasterorganicchemistry.com

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct formation of an amide bond from a carboxylic acid and an amine under milder conditions. masterorganicchemistry.comlibretexts.org This method is particularly useful in peptide synthesis. The resulting amide derivatives of this compound can serve as building blocks for more complex molecules. For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives can be achieved through the condensation of 2-aminobenzamide (B116534) with aldehydes. nih.gov

Amide Synthesis MethodReagentsKey FeaturesReference
From Acyl HalidesAcyl chloride, amineCommon and effective method libretexts.orgmasterorganicchemistry.com
From Acid AnhydridesAcid anhydride, amineAnother standard method libretexts.orgmasterorganicchemistry.com
Using Coupling AgentsCarboxylic acid, amine, DCCMild conditions, useful for peptide synthesis masterorganicchemistry.comlibretexts.org
Mixed Anhydride MethodN-acylamino acid, acyl halide, tertiary amineUsed for forming peptide bonds google.com

Reductions to Alcohol and Aldehyde Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde. The reduction of carboxylic acids typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). acs.orgyoutube.com This reaction converts the carboxyl group into a hydroxymethyl group (-CH₂OH). For instance, 4-acetamidobenzaldehyde (B92706) can be reduced to 4-acetamidobenzyl alcohol.

The partial reduction of a carboxylic acid to an aldehyde is more challenging to control as aldehydes are themselves susceptible to further reduction. However, specific methods have been developed for this transformation. Numerous methods exist for the reduction of α-amino acids to 1,2-amino alcohols, often involving the activation of the carboxylic acid group followed by reduction with agents like sodium borohydride (B1222165). researchgate.net

Reduction ProductReducing AgentStarting MaterialReference
4-Acetamidobenzyl alcoholSodium borohydride or Lithium aluminum hydride4-Acetamidobenzaldehyde
1,2-Amino alcoholsSodium borohydride (after activation)α-Amino acids researchgate.net
Benzyl alcohol and Benzyl etherElectrochemical reduction on lead cathodeMethyl or ethyl benzoate google.com

Chemical Modifications of the Amino Group of this compound

The primary amino group at the 4-position provides another reactive site for derivatization, allowing for the introduction of various substituents through acylation, sulfonylation, alkylation, and reductive amination.

Acylation and Sulfonylation Reactions

The amino group of this compound can undergo acylation with acyl chlorides or acid anhydrides to form new amide linkages. webassign.net This reaction is a fundamental process in organic synthesis. For example, the reaction of an aminobenzoic acid with an acyl halide in the presence of a base can yield an N-acylaminobenzoic acid. google.com

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride, such as bromobenzenesulfonyl chloride, in the presence of a base to form a sulfonamide. These reactions are important for introducing sulfonyl groups, which can significantly alter the electronic and steric properties of the molecule.

Reaction TypeReagentProduct TypeReference
AcylationAcyl chloride or Acid anhydrideN-Acyl derivative webassign.netgoogle.com
SulfonylationBromobenzenesulfonyl chlorideSulfonamide derivative researchgate.net

Alkylation and Reductive Amination

Alkylation of the amino group introduces alkyl substituents. Direct alkylation of aminobenzoic acids can be achieved using alkylating agents in the presence of a base. nih.govtandfonline.com For instance, a series of N-alkyl derivatives of 4-aminobenzoic acid have been prepared using potassium carbonate and various alkylating agents. nih.govtandfonline.com

Reductive amination is a two-step process that forms a more substituted amine. youtube.comyoutube.com It involves the initial reaction of the amino group with an aldehyde or ketone to form an imine or Schiff base, which is then reduced to the corresponding amine. youtube.comyoutube.comrjptonline.org This method is versatile for creating a wide range of secondary and tertiary amine derivatives. For example, reductive amination of salicylaldehyde (B1680747) with amino acid esters has been used to synthesize various N-substituted amino acid derivatives. acs.org

Reaction TypeReagentsProduct TypeReference
AlkylationAlkylating agent, Potassium carbonateN-Alkyl derivative nih.govtandfonline.com
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., Sodium cyanoborohydride)N-Substituted amine acs.orgyoutube.comyoutube.com

Formation of Schiff Bases and Imines

The primary amino group in this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and proceeds via a reversible pathway involving the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The pH of the reaction medium is a critical parameter, with optimal rates often observed around a pH of 5. libretexts.org

The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the this compound scaffold. For instance, reaction with substituted benzaldehydes can yield a series of analogues with varying electronic and steric properties on the newly formed imine bond. nih.gov The general reaction scheme involves the refluxing of an equimolar mixture of this compound and the corresponding aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. researchgate.netmdpi.comnih.gov

Reactant 1Reactant 2Product TypeReaction Conditions
This compoundAldehyde/KetoneSchiff Base (Imine)Acid catalysis, Reflux
Primary AmineAldehyde/KetoneImineAcid catalysis, Reversible
4-aminoantipyrine (B1666024)Substituted BenzaldehydesSchiff BaseCondensation Reaction
4-(2-aminophenyl) morpholineSubstituted AldehydesSchiff BaseReflux, Absolute Ethanol
4-amino-1,5-dimethyl-2-phenylpyrazol-3-oneSubstituted cinnamaldehydesSchiff BaseReflux in Ethanol

Transformations of the Acetamido Moiety within this compound

The acetamido group (-NHCOCH3) at the 2-position of the benzene (B151609) ring offers another site for chemical modification, further expanding the synthetic possibilities.

Modification of the N-acetyl Group

While deacetylation is a common transformation, the N-acetyl group itself can be modified. Although specific examples for this compound are not extensively detailed in the provided context, general principles of amide chemistry suggest that the acetyl group could potentially be exchanged for other acyl groups through various transamidation reactions. Furthermore, the methyl group of the acetyl moiety could theoretically undergo functionalization, although this would likely require harsh reaction conditions.

Scaffold Modifications and Ring System Derivatization of this compound

Alterations to the core benzene ring of this compound open up another dimension of chemical diversity.

Reaction TypeReagentsElectrophile
Aromatic NitrationNitric AcidNitronium ion (NO₂⁺)
Aromatic HalogenationBr₂, Cl₂, or I₂ with Lewis AcidHalonium ion (e.g., Br⁺)
Aromatic SulfonationFuming Sulfuric AcidSulfur trioxide (SO₃)
Friedel-Crafts AlkylationAlkyl Halide, Lewis AcidCarbocation (R⁺)
Friedel-Crafts AcylationAcyl Halide, Lewis AcidAcylium ion (RCO⁺)

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is generally less common for electron-rich benzene derivatives unless a strong electron-withdrawing group is present or a powerful nucleophile is used under forcing conditions. nih.gov One potential pathway for SNAr on a modified this compound scaffold could involve the introduction of a good leaving group, such as a halogen, onto the ring. The reaction would then proceed via an addition-elimination mechanism or an elimination-addition (benzyne) mechanism. youtube.com The feasibility of such reactions on this compound itself would depend on the specific reaction conditions and the nature of the nucleophile.

Annulation and Heterocycle Formation

The molecular architecture of this compound, featuring an ortho-amino carboxylic acid moiety, makes it an excellent precursor for annulation reactions to form fused heterocyclic systems. This structural motif is analogous to that of 2-aminobenzoic acid (anthranilic acid), a well-established starting material for the synthesis of a wide range of heterocycles. researchgate.net

One of the most prominent applications is in the synthesis of quinazolinones. The reaction typically proceeds through the initial acylation of the 2-amino group, followed by cyclization. A common method involves reacting a 2-aminobenzoic acid derivative with an acyl chloride or anhydride to form a benzoxazinone (B8607429) intermediate, which is then treated with an amine source to yield the quinazolinone core. researchgate.netnih.gov For this compound, the presence of the 4-acetamido group would result in 6-acetamido-substituted quinazolinone derivatives, which are of interest in medicinal chemistry. The reaction of anthranilic acid with formamide (B127407) at elevated temperatures is another established route to produce quinazolin-4-one, achieving high yields. generis-publishing.com

Furthermore, the core structure is suitable for creating other important heterocyclic scaffolds. For instance, intermediates derived from related aminobenzoic acids are used to prepare quinoxaline (B1680401) compounds. google.com The synthesis of 4-acetamido-3-nitrobenzoic acid, a related isomer, serves as a precursor to a diaminobenzoic acid intermediate that can be condensed with oxalic acid to form 2,3-dihydroxyquinoxaline-6-carboxylic acid. google.com This suggests that this compound could similarly be transformed into a diaminobenzoic acid derivative and used in condensation reactions with 1,2-dicarbonyl compounds to access various quinoxaline structures. The development of amino acid salt-catalyzed intramolecular Robinson annulation reactions also opens possibilities for creating complex tricyclic ring systems from suitable precursors. nih.gov

Precursor ClassReagent(s)Resulting HeterocyclePotential Product from this compound
2-Aminobenzoic AcidAcetic Anhydride, then AmineQuinazolin-4(3H)-one6-Acetamido-2-methylquinazolin-4(3H)-one
2-Aminobenzoic AcidFormamideQuinazolin-4(3H)-one6-Acetamidoquinazolin-4(3H)-one
Diaminobenzoic AcidOxalic AcidDihydroxyquinoxaline-carboxylic acid6-Acetamido-2,3-dihydroxyquinoxaline-carboxylic acid

Conjugation Strategies and Supramolecular Assembly Involving this compound

The functional groups of this compound provide multiple handles for its attachment to other molecules and for its participation in the formation of ordered, non-covalent superstructures. These strategies are pivotal for developing new materials, drug delivery systems, and functional biomolecules.

Peptide and Protein Conjugates

While specific studies detailing the conjugation of this compound to peptides and proteins are not prevalent in the reviewed literature, its structure is well-suited for such modifications. The conjugation of small bioactive molecules to amino acids or peptides is a recognized strategy in medicinal chemistry to enhance properties like stability, solubility, and cell permeability. nih.gov

The compound offers two primary points for conjugation:

Carboxylic Acid Group: This group can be activated using standard peptide coupling reagents (e.g., carbodiimide (B86325) chemistry with EDC, or HATU) to form a stable amide bond with a free amino group on a peptide or protein, such as the N-terminus or the side chain of a lysine (B10760008) residue.

Primary Amino Group: The 4-amino group can act as a nucleophile, reacting with an activated carboxyl group on a peptide (e.g., the C-terminus or the side chain of aspartic or glutamic acid) to form an amide linkage.

These conjugation methods would allow for the incorporation of the this compound scaffold into peptide backbones or as a side-chain modification, potentially imparting new biological activities or acting as a linker for other functional moieties.

Polymer and Nanomaterial Integration

The integration of aminobenzoic acid derivatives into polymers and nanomaterials is an established field. The isomeric para-aminobenzoic acid (PABA) can be polymerized to form homopolymers and has been used to modify the surfaces of nanocomposites to improve their properties. researchgate.netcymitquimica.com A one-dimensional coordination polymer of copper(II) has been synthesized using 4-amino-benzoate ligands, demonstrating the ability of these molecules to form extended networks with metal ions. nih.gov

Based on these precedents, this compound can be envisioned as a valuable monomer for polymer synthesis. Through condensation polymerization, utilizing its amino and carboxylic acid groups, it could be incorporated into polyamide or polyester (B1180765) chains. This would introduce the acetamido functionality periodically along the polymer backbone, influencing properties such as thermal stability, solvent interactions, and hydrogen-bonding capabilities.

Furthermore, the molecule can be grafted onto the surface of various nanomaterials (e.g., silica, titania, gold nanoparticles) to impart specific surface chemistry. researchgate.net The carboxylic acid can anchor to metal oxide surfaces, while the amino group can be used for further functionalization, making it a useful linker molecule in the design of hybrid materials for catalysis, sensing, or biomedical applications.

Self-Assembly Studies of this compound Derivatives

Derivatives of this compound are prime candidates for forming supramolecular assemblies. The self-assembly of amino acids and their derivatives into ordered nanostructures is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic forces. mdpi.com

The key structural features of this compound that facilitate self-assembly are:

Hydrogen Bonding: The carboxylic acid, primary amine, and secondary amide groups are all potent hydrogen bond donors and acceptors. These interactions are fundamental to the formation of stable, ordered assemblies in many biological and synthetic systems.

π-π Stacking: The aromatic benzene ring allows for π-π stacking interactions, which would contribute to the stability and ordering of the assembled structures.

Amphiphilicity: By attaching an alkyl chain to the molecule (e.g., via N-alkylation or esterification), amphiphilic derivatives can be created. Such molecules are known to self-assemble in solution to form a variety of nanostructures, including micelles, vesicles, nanofibers, and hydrogels. mdpi.com

Studies on the co-assembly of other aromatic carboxylic acids with pyridine (B92270) derivatives have shown the formation of highly ordered co-crystals and molecular salts stabilized by these same types of interactions. mdpi.comresearchgate.net Therefore, it is highly probable that appropriately designed derivatives of this compound could self-assemble into functional soft materials with potential applications in areas such as drug delivery and tissue engineering.

Interaction TypeFunctional Group(s) InvolvedPotential Supramolecular Structure
Hydrogen Bonding-COOH, -NH₂, -NHAcSheets, Ribbons, Helices
π-π StackingBenzene RingStacked Aggregates, Fibers
Hydrophobic Interactions(with alkyl modification)Micelles, Vesicles, Hydrogels

Mechanistic and Biological Interaction Studies of 4 Amino 2 Acetamidobenzoic Acid

In Vitro Biological Activity Profiling of 4-Amino-2-acetamidobenzoic acid

The in vitro evaluation of a compound's biological activity is the foundational step in understanding its potential pharmacological relevance. This involves a series of assays to determine its interactions with biological macromolecules and its effects on cellular functions.

Enzyme Interaction and Inhibition Kinetics Studies

Direct studies on the interaction of this compound with specific enzymes and their inhibition kinetics are limited in the publicly available scientific literature. However, the broader class of aminobenzoic acid derivatives has been investigated for their enzyme-inhibiting properties. For instance, various derivatives of aminobenzoic acids have been synthesized and evaluated as inhibitors of cholinesterases, enzymes critical in the nervous system. researchgate.net

Given its structural similarity to para-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid, it is plausible that this compound could interact with enzymes in the folate biosynthesis pathway, such as dihydropteroate (B1496061) synthase. wikipedia.org This mechanism is the basis for the antibacterial action of sulfonamides, which act as competitive inhibitors of this enzyme. wikipedia.org Further research would be necessary to confirm if this compound or its derivatives exhibit similar inhibitory activity.

A study on ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates, which are derivatives of the core structure, showed that some of these compounds exhibited inhibitory activity against influenza A neuraminidase. sioc-journal.cn Specifically, at a concentration of 40 μg/mL, compounds 3d, 3h, and 3p in the study showed inhibition rates of 36.02%, 33.40%, and 42.05%, respectively. sioc-journal.cn This suggests that the 4-acetamido-benzoate scaffold could be a starting point for designing neuraminidase inhibitors.

Table 1: Neuraminidase Inhibition by Derivatives of this compound

Compound Concentration Inhibition Rate (%)
3d 40 μg/mL 36.02
3h 40 μg/mL 33.40

Receptor Binding and Ligand Affinity Investigations

There is currently no specific data available from receptor binding and ligand affinity investigations for this compound. Such studies are crucial to identify potential molecular targets and to understand the compound's selectivity and potency. Future research in this area would involve screening the compound against a panel of known receptors to identify any significant binding interactions.

Cellular Uptake and Intracellular Distribution in Cultured Cells

Detailed studies on the cellular uptake and intracellular distribution of this compound in cultured cells have not been reported. The physicochemical properties of the molecule, such as its polarity and size, would influence its ability to cross cell membranes. The presence of both an amino and a carboxylic acid group suggests that its uptake could be pH-dependent. The acetamido group may also affect its lipophilicity and, consequently, its passive diffusion across cell membranes.

Modulation of Key Cellular Pathways and Signaling Cascades

Research specifically detailing the modulation of key cellular pathways and signaling cascades by this compound is not available. However, derivatives of 4-aminobenzoic acid have been shown to inhibit multidrug resistance-associated proteins (MRPs), which are involved in the efflux of various drugs from cells. nih.govebi.ac.uk This suggests a potential for aminobenzoic acid derivatives to interfere with cellular transport mechanisms, which are a key component of cellular signaling and homeostasis.

Microbiological Activity and Antimicrobial Mechanism of Action Studies

While direct antimicrobial studies on this compound are scarce, a study on its derivatives, specifically ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates, demonstrated fungicidal activity. sioc-journal.cn Compounds 3g and 3h from this study exhibited a 50% inhibition rate against Rhizoctonia solani at a concentration of 500 mg/L. sioc-journal.cn

The structural resemblance to PABA suggests a potential antimicrobial mechanism of action through the inhibition of folate synthesis, similar to sulfonamide antibiotics. wikipedia.org Bacteria that synthesize their own folic acid require PABA, and compounds that mimic PABA can competitively inhibit the enzyme dihydropteroate synthase, thereby blocking the production of folic acid and inhibiting bacterial growth. wikipedia.org

Table 2: Fungicidal Activity of this compound Derivatives

Compound Concentration Organism Inhibition Rate (%)
3g 500 mg/L R. solani 50

Preclinical In Vivo Mechanistic Studies of this compound

There are no published preclinical in vivo mechanistic studies for this compound. Such studies are essential to understand the compound's behavior in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and potential off-target effects in animal models of disease.

Pharmacodynamic Investigations in Animal Models

There is no specific information available in the public domain regarding the pharmacodynamic investigations of this compound in animal models. Research in this area has predominantly focused on its parent compound, p-aminobenzoic acid (PABA), and its derivatives, which are known to exhibit a range of biological activities. For instance, PABA derivatives have been explored for their roles as local anesthetics and in managing conditions like scleroderma and Peyronie's disease. mdpi.comdrugbank.com However, these findings cannot be directly extrapolated to this compound without specific studies.

Target Engagement Studies in Biological Systems

Specific target engagement studies for this compound are not documented in the available literature. However, studies on related aminobenzoic acid derivatives provide some insights into potential mechanisms. For example, aminobenzoic acid derivatives have been shown to interact with the catalytic center of the ribosome, potentially obstructing the induced fit required for peptide bond formation. acs.orgdrugbank.com Furthermore, a natural metabolite of PABA, 4-acetamidobenzoic acid, is known to interfere with the function of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. nih.gov This suggests that derivatives of PABA could potentially engage with targets within the folate biosynthesis pathway.

A study on various nuclearly substituted PABA derivatives in a cell-free system of Escherichia coli demonstrated that these compounds could form dihydropteroic acid analogues, indicating an interaction with the folate-synthesizing enzyme system. nih.gov The rate of this interaction was found to be influenced by the ionization of the derivatives. nih.gov

Metabolic Fate and Biotransformation in Animal Models

The metabolic fate and biotransformation of this compound in animal models have not been specifically reported. However, studies on its isomer, 4-acetamidobenzoic acid (acedoben), indicate that it is a known metabolite of p-aminobenzoic acid (PABA) in humans and other organisms. The formation of 4-acetamidobenzoic acid is a key step in the metabolism of certain arylamines and is catalyzed by N-acetyltransferase enzymes. This suggests that acetylation is a significant metabolic pathway for aminobenzoic acids.

In studies involving rats, the transfer of N-acetyl-p-aminobenzoic acid across the placenta and the small intestine has been investigated, highlighting its systemic distribution. wikigenes.org The metabolism of acetyl-CoA, the acetyl group donor in such reactions, is a central process involving the formation of acetate (B1210297) and acetoacetyl-CoA in peroxisomal fractions. nih.govnih.gov

Biochemical Pathways Involving this compound

Role as a Precursor or Metabolite in Biosynthetic Pathways

There is no direct evidence to suggest that this compound serves as a precursor or a key metabolite in major biosynthetic pathways. Its parent compound, p-aminobenzoic acid (PABA), is a well-established precursor in the biosynthesis of folic acid in many bacteria, yeasts, and plants. mdpi.comyeastgenome.orgnih.gov PABA is synthesized from chorismate and is essential for the production of dihydropteroate, a key intermediate in the folate pathway. nih.govnih.gov PABA has also been identified as a precursor for coenzyme Q biosynthesis. mdpi.com

Given that 4-acetamidobenzoic acid is a metabolite of PABA, it is plausible that this compound could be a metabolite of a yet-to-be-identified xenobiotic or a minor product in related pathways, but this remains speculative without direct research.

Interaction with Endogenous Biomolecules and Pathways

Specific interactions of this compound with endogenous biomolecules and pathways are not documented. However, based on the activities of related compounds, some potential interactions can be inferred. The structural similarity to PABA suggests a potential to interfere with folate metabolism. Sulfonamides, which are structural analogs of PABA, act as competitive inhibitors of dihydropteroate synthase, thereby blocking folic acid synthesis in bacteria. nih.gov

Studies on endogenous benzoic acid have shown that it can interfere with the metabolism of amino acids and thiol compounds by affecting the activity of enzymes like N-methyltransferase and glutathione (B108866) S-transferase. nih.gov Furthermore, aminobenzoic acid derivatives can interact with the ribosomal peptidyl transferase center, which could affect protein synthesis. acs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

There are no specific Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) studies available for derivatives of this compound. However, extensive SAR studies have been conducted on derivatives of its parent compound, p-aminobenzoic acid (PABA), which can provide a general framework for understanding how structural modifications might influence activity.

For PABA derivatives, modifications at the amino and carboxyl groups, as well as substitutions on the aromatic ring, have been shown to significantly impact their biological activities, which range from antimicrobial and anti-inflammatory to local anesthetic properties. researchgate.netnih.govnih.gov For instance, in a study of PABA derivatives as potential antimicrobial agents, the position of substituents on the aromatic ring was found to be crucial for activity. Specifically, an electronegative group like chlorine at the meta-position increased both antibacterial and antifungal activity, while its presence at the ortho-position only enhanced antibacterial effects.

In the context of local anesthetics, the lipophilicity and the nature of the intermediate chain connecting the aromatic ring to the hydrophilic amino group are key determinants of potency and duration of action. pharmacy180.com Generally, amides are more resistant to metabolic hydrolysis than esters, leading to a longer duration of action. pharmacy180.com

The following table summarizes SAR findings for general PABA derivatives, which may offer insights for future studies on this compound derivatives.

Modification SiteObservationPotential EffectReference
Aromatic Ring Substitution with electronegative groups (e.g., Cl)Can enhance antimicrobial activity. Positional changes (ortho, meta, para) are critical.
Aromatic Ring Substitution with bulky groups at the 2-positionCan decrease the rate of incorporation into folate analogues. nih.gov
Amino Group Acylation (e.g., to form amides)Can alter interaction with biological targets and metabolic stability.
Carboxyl Group EsterificationCan create prodrugs with altered solubility and pharmacokinetic properties. pharmacy180.com
Intermediate Chain Variation in linker type (ester vs. amide)Amides are generally more stable to hydrolysis than esters, affecting duration of action. pharmacy180.com

This table is based on data for p-aminobenzoic acid (PABA) derivatives and is intended for illustrative purposes, as no specific data exists for this compound derivatives.

Mensch, ich habe keine ausreichenden Informationen gefunden, um einen detaillierten Artikel über die mechanistischen und biologischen Interaktionsstudien von 4-Amino-2-acetamidobenzoesäure zu verfassen, der sich speziell auf die Abschnitte 4.4.1 und 4.4.2 konzentriert. Die Suchergebnisse lieferten allgemeine Informationen über 4-Aminobenzoesäure und ihre Derivate, jedoch keine spezifischen Daten zu den Auswirkungen von Substituentenmodifikationen auf die biologische Aktivität von 4-Amino-2-acetamidobenzoesäure oder zur Korrelation ihrer strukturellen Merkmale mit spezifischen biologischen Interaktionen. Daher kann ich die gewünschte Aufgabe nicht erfüllen.

Advanced Analytical Methodologies for 4 Amino 2 Acetamidobenzoic Acid Research

High-Resolution Chromatographic Techniques

Chromatography is fundamental to the separation and quantification of 4-Amino-2-acetamidobenzoic acid from complex mixtures. High-resolution techniques are essential for resolving it from structurally similar isomers and metabolites.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., DAD, RI, ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. The choice of detector is critical and is dictated by the analyte's properties and the research objective.

Diode Array Detector (DAD): Given the presence of a substituted benzene (B151609) ring, the compound possesses a UV chromophore, making DAD an ideal detector. DAD provides spectral information across a range of wavelengths simultaneously, aiding in peak purity assessment and compound identification.

Evaporative Light Scattering Detector (ELSD): For universal detection that does not rely on a chromophore, ELSD is a powerful option. lcms.cz It is particularly useful when analyzing compounds that require gradient elution, a common scenario in complex sample analysis. lcms.cz The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. lcms.cz Modern ELSDs offer sub-ambient evaporation, maximizing sensitivity for semi-volatile compounds, and provide low dispersion for high-speed separations. lcms.cz

Refractive Index (RI) Detector: The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte. However, it is less sensitive than DAD or ELSD and is incompatible with gradient elution, limiting its use to isocratic separations. lcms.cz

A multi-detector HPLC setup, for instance combining DAD and ELSD, can offer comprehensive characterization by providing both UV-specific and universal detection data from a single injection. opans.com

Table 1: Comparison of HPLC Detectors for this compound Analysis

DetectorPrincipleApplicability for this compoundAdvantagesLimitations
Diode Array (DAD) Measures UV-Vis absorbance across a spectrum of wavelengths.High; the aromatic ring acts as a strong chromophore.High sensitivity and selectivity; provides spectral data for peak identification and purity assessment.Requires the analyte to have a UV chromophore.
Evaporative Light Scattering (ELSD) Nebulizes eluent, evaporates solvent, and detects light scattered by analyte particles. lcms.czHigh; detects any non-volatile analyte.Universal detection; compatible with gradient elution; good sensitivity. lcms.czthermofisher.comAnalyte must be less volatile than the mobile phase; response can be non-linear. thermofisher.com
Refractive Index (RI) Measures changes in the refractive index of the eluent as the analyte passes through the flow cell.Moderate; offers universal detection.Universal detection for any analyte.Low sensitivity; not compatible with gradient elution; highly sensitive to temperature and pressure fluctuations. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, which would lead to poor chromatographic performance and thermal decomposition upon heating. gcms.cz Therefore, derivatization is a mandatory step to convert the polar functional groups (carboxylic acid, amine) into more volatile and thermally stable forms. gcms.czactascientific.com

Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens on the carboxylic acid and amide groups to form trimethylsilyl (B98337) (TMS) derivatives, which are significantly more volatile. gcms.cz

Acylation/Alkylation: Reagents such as pentafluorobenzyl bromide (PFB-Br) can be used to form PFB derivatives. researchgate.net This process, often performed under phase-transfer catalysis conditions, converts amino acids into volatile derivatives suitable for GC-MS analysis with high sensitivity. researchgate.net The resulting derivatives are stable and highly volatile. gcms.cz

Table 2: Common Derivatization Reagents for GC-MS Analysis of Polar Analytes

Reagent ClassExample ReagentTarget Functional GroupsDerivative FormedKey Advantages
Silylating Agents BSTFA-COOH, -NH, -OHTrimethylsilyl (TMS)Forms volatile and thermally stable derivatives. gcms.cz
Acylating Agents Trifluoroacetic anhydride (B1165640) (TFAA)-NH, -OHTrifluoroacetylProduces stable and highly volatile derivatives, enhances ECD response. gcms.cz
Alkylating Agents Pentafluorobenzyl bromide (PFB-Br)-COOH, -NHPentafluorobenzyl (PFB)Creates highly volatile derivatives suitable for sensitive detection. researchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling in research matrices

For ultimate sensitivity and selectivity, especially for trace analysis in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the powerful separation capabilities of HPLC with the precise detection and structural confirmation of tandem mass spectrometry. nih.gov

A validated LC-MS/MS method has been developed for the analysis of the closely related isomer, 4-acetamidobenzoic acid (PAcBA), in pig plasma. nih.gov This method is directly informative for establishing a protocol for this compound. The key aspects of such a method would include:

Sample Preparation: A simple protein precipitation step, for example with acetonitrile (B52724), followed by liquid-liquid extraction can be employed to clean up the sample. nih.gov

Chromatography: Reversed-phase LC, potentially using a C18 column, with a gradient elution of water and acetonitrile containing a modifier like formic acid to ensure good peak shape and ionization efficiency. nih.gov

Ionization: Electrospray ionization (ESI) in positive mode is effective for this class of compounds, as the nitrogen atom can be readily protonated. nih.gov

MS/MS Detection: Detection is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. nih.gov This involves monitoring a specific transition from a precursor ion (the protonated molecule, [M+H]⁺) to a characteristic product ion formed by collision-induced dissociation (CID). nih.gov For 4-acetamidobenzoic acid (MW 179.175 g/mol ), the transition from the precursor ion with an m/z of 180.20 to a product ion of m/z 94.0 was utilized. nih.gov A similar strategy would be developed for this compound.

This approach allows for precise quantification down to the ng/mL level, making it ideal for pharmacokinetic and metabolite profiling studies in various research matrices. nih.govnih.gov

Table 3: Example LC-MS/MS Parameters for Analysis of Acetamidobenzoic Acid Isomer

ParameterSettingPurposeReference
Chromatography Reversed-Phase HPLCSeparates analyte from matrix components. nih.gov
Mobile Phase A 0.2% Formic Acid in WaterAqueous component of the mobile phase. nih.gov
Mobile Phase B 0.2% Formic Acid in AcetonitrileOrganic component for gradient elution. nih.gov
Ionization Mode Electrospray Ionization (ESI), PositiveGenerates protonated molecular ions. nih.gov
Precursor Ion (m/z) 180.20[M+H]⁺ for 4-acetamidobenzoic acid. nih.gov
Product Ion (m/z) 94.0Characteristic fragment for quantification. nih.gov
Detection Mode Selected Reaction Monitoring (SRM)Provides high sensitivity and selectivity. nih.gov
Limit of Quantitation 10 ng/mLDemonstrates method sensitivity. nih.gov

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and resolution, making it a valuable alternative or complementary technique to HPLC. Separations in CE are based on the differential migration of analytes in an electric field. The technique is well-suited for the analysis of charged species like amino acids and their derivatives.

While a specific CE method for this compound is not documented, methods for related compounds demonstrate its feasibility. For instance, a CE method was developed for analyzing oligosaccharides that were derivatized with 2-aminobenzoic acid. nih.gov This indicates that the aminobenzoic acid moiety is compatible with CE analysis. For this compound, a method could be developed using a fused-silica capillary with a suitable running electrolyte, such as a borate (B1201080) or phosphate (B84403) buffer, to control the pH and thus the charge state of the analyte and the electroosmotic flow. nih.gov Detection could be achieved using a diode array detector integrated into the CE system. nih.gov

Spectroscopic Characterization for Mechanistic Elucidation and Quantitative Analysis in Research Contexts

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would provide a complete picture of the molecule's covalent framework.

Structural Confirmation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide unambiguous confirmation of the structure, including the substitution pattern on the aromatic ring. Spectral data for the isomer p-Acetylamino benzoic acid is available and serves as a reference for the expected signal regions. chemicalbook.com

Conformational and Interaction Studies: Beyond simple structural confirmation, advanced NMR experiments can provide insights into the molecule's three-dimensional conformation and its non-covalent interactions with other molecules, such as biological macromolecules. nih.govnih.gov Techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, helping to define the preferred conformation. Furthermore, monitoring changes in chemical shifts or relaxation times upon titration with a binding partner can identify the specific atoms involved in intermolecular interactions and quantify the binding affinity. nih.gov

Table 4: Reference NMR Spectral Data for Isomer p-Acetylamino benzoic acid (in DMSO-d6)

NucleusSignal AssignmentChemical Shift (ppm)DescriptionReference
¹H NMR Carboxylic Acid (-COOH)~12.7Broad singlet, acidic proton. chemicalbook.com
Amide (-NH)~10.3Singlet, amide proton. chemicalbook.com
Aromatic (CH)7.916Doublet, protons ortho to carboxyl group. chemicalbook.com
Aromatic (CH)7.724Doublet, protons ortho to acetamido group. chemicalbook.com
Methyl (-CH₃)2.107Singlet, acetyl methyl protons. chemicalbook.com
¹³C NMR Carbonyl (-C =O, acid)168.75Carboxylic acid carbon. chemicalbook.com
Carbonyl (-C =O, amide)166.88Amide carbonyl carbon. chemicalbook.com
Aromatic (C-N)143.29Aromatic carbon attached to nitrogen. chemicalbook.com
Aromatic (CH)130.29Aromatic carbons ortho to carboxyl group. chemicalbook.com
Aromatic (C-COOH)124.94Aromatic carbon attached to carboxyl group. chemicalbook.com
Aromatic (CH)118.21Aromatic carbons ortho to acetamido group. chemicalbook.com
Methyl (-CH₃)24.07Acetyl methyl carbon. chemicalbook.com

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules, providing a "fingerprint" of the compound. These methods are instrumental in identifying functional groups and tracking changes in molecular structure during chemical reactions.

For this compound, the vibrational spectra are characterized by the distinct frequencies of its constituent functional groups: the amino (-NH2), acetamido (-NHCOCH3), and carboxylic acid (-COOH) groups, as well as the benzene ring.

Infrared (IR) Spectroscopy: In the IR spectrum of a related compound, 4-aminobenzoic acid (PABA), characteristic peaks are observed that can be extrapolated to understand the spectrum of this compound. For instance, the N-H stretching vibrations of the amino group typically appear in the range of 3300-3500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected around 1680-1710 cm⁻¹, while the C=O stretch of the amide (acetamido group) would likely be observed around 1650 cm⁻¹. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, and the C-C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For PABA, Raman spectra show distinct bands that help in the complete vibrational analysis. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the benzene ring, which can be sensitive to substitution patterns.

During reaction monitoring, changes in the intensity or position of these characteristic vibrational bands can indicate the consumption of reactants and the formation of products. For example, in the synthesis of this compound, the disappearance of the characteristic bands of the starting materials and the appearance of the bands corresponding to the product would confirm the reaction's progress and completion.

UV-Visible Spectroscopy for Reaction Kinetics and Complex Formation Studies

UV-Visible spectroscopy is a widely used technique for quantitative analysis and for studying reaction kinetics and the formation of complexes. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons to higher energy levels. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of 4-aminobenzoic acid in water exhibits absorption maxima at approximately 260 nm, with another band below 240 nm. For this compound, the acetamido group's introduction would likely cause a shift in the λmax values due to its influence on the electronic distribution in the benzene ring. The UV spectrum of 3-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm, illustrating the sensitivity of the spectrum to the substitution pattern.

Reaction Kinetics: By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. For instance, if this compound is consumed in a reaction, the decrease in its characteristic absorbance can be used to calculate the reaction rate constant. This is a common method for studying enzymatic reactions or chemical degradation processes.

Complex Formation: The formation of a complex between this compound and a metal ion or another molecule often results in a change in the UV-Visible spectrum. This change, such as a shift in λmax or a change in molar absorptivity, can be used to determine the stoichiometry and stability of the complex.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Electrochemical Methods for Detection and Reaction Monitoring

Electrochemical methods offer high sensitivity, selectivity, and rapid analysis times for electroactive compounds like this compound. The presence of the amino and carboxylic acid groups, as well as the aromatic ring, makes it susceptible to oxidation or reduction at an electrode surface.

Voltammetric Techniques

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), involve applying a varying potential to an electrode and measuring the resulting current. These methods can provide information about the redox potentials and the kinetics of electron transfer processes.

The electrochemical behavior of para-amino benzoic acid (PABA) has been investigated at a glassy carbon electrode, showing an irreversible reduction process. Similarly, the electropolymerization of aminobenzoic acids has been studied, demonstrating that these compounds can form conductive polymers. For this compound, voltammetric studies would be expected to reveal its oxidation and reduction potentials, which can be used for its quantitative determination. The peak current in a voltammogram is typically proportional to the concentration of the analyte, allowing for the development of sensitive analytical methods.

Amperometric Detection

Amperometry involves applying a constant potential to an electrode and measuring the current as a function of time. This technique is often used as a detection method in flow systems, such as high-performance liquid chromatography (HPLC). When an electroactive analyte like this compound passes through the detector cell, it is oxidized or reduced, generating a current that is proportional to its concentration. Amperometric detection is known for its high sensitivity and is suitable for trace analysis.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing a powerful tool for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used hyphenated technique for the analysis of non-volatile and thermally labile compounds. In the context of this compound and its metabolites, HPLC can be used for separation, followed by mass spectrometry for detection and structural elucidation. A new HPLC method has been developed for the determination of p-aminobenzoic acid and its metabolites, including N-acetyl-p-aminobenzoic acid, in urine. An LC-MS/MS method has also been developed for the determination of 4-acetamidobenzoic acid for pharmacokinetic studies.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS is a valuable analytical tool. Derivatization is often required to increase the volatility of the analyte. A capillary gas chromatography method with a nitrogen-phosphorus detector has been used for the simultaneous determination of p-aminobenzoic acid and its acetylated metabolite in serum and urine after derivatization.

These hyphenated techniques offer high sensitivity and specificity, making them indispensable for the detailed analysis of this compound in various research applications.

Hyphenation of Chromatography with Spectroscopy (e.g., LC-NMR)

The coupling of liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy represents a powerful tool for the analysis of non-volatile compounds like this compound. news-medical.netmdpi.com This hyphenated technique, known as LC-NMR, synergistically combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the unparalleled structural elucidation power of NMR. mdpi.comiosrphr.org The process involves the separation of components in a mixture by the LC system, after which the eluent is transferred directly to an NMR flow cell for spectroscopic analysis. mdpi.com

This approach is particularly advantageous for the unambiguous identification of unknown impurities or degradation products in pharmaceutical batches of this compound. news-medical.netijprajournal.com While other detectors like UV or mass spectrometry (MS) provide valuable data, NMR offers complete structural information, which is critical for characterizing novel or unexpected compounds without the need for isolating them in pure form. mdpi.comiosrphr.org

LC-NMR experiments can be conducted in several modes to suit the analytical need:

On-flow mode: Provides a real-time 'snapshot' of the components as they elute from the column. mdpi.com

Stopped-flow mode: The chromatographic flow is halted when a peak of interest enters the NMR flow cell, allowing for extended acquisition times and more advanced, multi-dimensional NMR experiments (e.g., COSY, HSQC) to be performed. mdpi.com This significantly enhances sensitivity and provides detailed structural connectivity information. mdpi.com

LC-SPE-NMR: In this offline variation, separated peaks are trapped onto solid-phase extraction (SPE) cartridges. The trapped analytes can then be eluted with a fully deuterated solvent into the NMR, which eliminates interfering signals from HPLC mobile phase solvents and significantly boosts the signal-to-noise ratio. news-medical.netmdpi.com

The application of LC-NMR is invaluable in drug development and quality control for profiling impurities and in metabolomics for identifying metabolites in biofluids. news-medical.netnih.gov For a compound like this compound, this technique can definitively confirm its structure in a complex mixture and identify any related substances.

Table 1: Comparison of LC-NMR Operational Modes

Mode Description Advantages Disadvantages
On-Flow Continuous flow of LC eluent through the NMR probe for real-time analysis. mdpi.com Rapid screening of entire chromatogram. Low sensitivity due to limited acquisition time per peak.
Stopped-Flow LC flow is paused to trap a peak of interest within the NMR flow cell. mdpi.com Increased sensitivity; allows for multi-dimensional NMR experiments. mdpi.com Time-consuming; only pre-selected peaks can be analyzed in detail.
LC-SPE-NMR Peaks are trapped on SPE cartridges post-separation and later eluted for NMR analysis. news-medical.net Highest sensitivity; eliminates solvent interference. news-medical.net Offline process; more complex setup.

Hyphenation of Chromatography with Mass Spectrometry (e.g., GCxGC-MS)

For volatile or semi-volatile compounds, the hyphenation of chromatography with mass spectrometry is a cornerstone of analytical chemistry. nih.govthermofisher.com While this compound itself is not sufficiently volatile for direct gas chromatography (GC) analysis, it can be chemically modified through a process called derivatization to make it suitable for GC-based methods. nih.gov This typically involves converting the polar carboxyl and amino groups into less polar, more volatile esters and amides. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers exceptionally high resolving power for analyzing complex mixtures. nih.govresearchgate.net This technique employs two different chromatographic columns connected in series. The separation is based on two distinct properties, such as boiling point on the first column and polarity on the second column. researchgate.net This orthogonal separation dramatically increases peak capacity and the ability to resolve compounds that would otherwise overlap in a single-column separation. researchgate.net

The effluent from the second column is directed into a mass spectrometer, which acts as a highly sensitive and selective detector. ijpsjournal.com The MS detector ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing molecular weight information and characteristic fragmentation patterns that serve as a molecular fingerprint for identification. thermofisher.comijpsjournal.com Time-of-flight (TOF) mass spectrometers are often paired with GCxGC because of their high data acquisition speed, which is necessary to adequately sample the very narrow peaks produced by the second-dimension column. researchgate.net

The advantages of GCxGC-MS in the context of this compound research include:

Enhanced Separation: Superior ability to separate the derivatized target analyte from a multitude of other components, such as impurities from synthesis or metabolites in a biological extract. nih.gov

Increased Sensitivity: The cryogenic focusing effect between the two columns leads to sharper, more intense peaks, improving detection limits. researchgate.net

Structured Chromatograms: The resulting two-dimensional plot often shows ordered bands of chemically related compounds, which can simplify the identification of unknown substances. researchgate.net

This powerful combination is ideal for in-depth impurity profiling in pharmaceutical development and for comprehensive metabolite profiling in clinical research. thermofisher.comresearchgate.net

Table 2: GCxGC-MS System Components and Their Functions

Component Function Benefit for Analysis
First Dimension Column Separates analytes based on a primary property, typically volatility/boiling point. researchgate.net Provides initial, broad separation of the mixture.
Modulator Traps, focuses, and re-injects small portions of the effluent from the first column into the second. scilit.com Enables the comprehensive two-dimensional separation; sharpens peaks for better sensitivity.
Second Dimension Column Provides a rapid, secondary separation based on a different property, typically polarity. researchgate.net Resolves co-eluting compounds from the first dimension, greatly increasing resolution.
Mass Spectrometer (MS) Detects, ionizes, and fragments eluting compounds, analyzing them by mass-to-charge ratio. ijpsjournal.com Provides positive identification and quantification of separated analytes. thermofisher.combiomedres.us

Sample Preparation and Matrix Effects in Complex Research Matrices

The accuracy and reliability of any advanced analytical method depend heavily on the quality of sample preparation. mdpi.com When analyzing this compound in complex research matrices like plasma, urine, or pharmaceutical formulations, the goal of sample preparation is to extract the analyte of interest while removing interfering substances. nih.govcreative-proteomics.com The presence of other components in the sample is known as the "matrix." bataviabiosciences.com

Common sample preparation techniques include:

Protein Precipitation (PPT): Often used for plasma or serum samples, where a solvent like acetonitrile or an acid like trichloroacetic acid is added to denature and precipitate proteins, which are then removed by centrifugation. nih.govresearchgate.net This is a simple but sometimes non-selective method.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent).

Solid-Phase Extraction (SPE): A highly versatile and selective method where the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). chemrxiv.orgfishersci.ca Interfering components can be washed away, and the analyte of interest is then eluted with a different solvent. chemrxiv.org For aminobenzoic acids, various SPE phases, including reversed-phase (like C18) or ion-exchange sorbents, can be employed depending on the specific separation requirements. nih.govresearchgate.net

Even with effective sample cleanup, residual matrix components can interfere with analysis, particularly in methods using mass spectrometry. This "matrix effect" can alter the ionization efficiency of the target analyte, leading to either ion suppression (a decreased signal) or ion enhancement (an increased signal). nih.goveijppr.com This phenomenon can severely compromise the accuracy and precision of quantitative results. eijppr.com

Strategies to evaluate and mitigate matrix effects are a mandatory part of method validation for bioanalytical studies: eijppr.comchromatographyonline.com

Dilution: Simply diluting the sample can minimize the concentration of interfering matrix components. chromatographyonline.com

Matrix Matching: Preparing calibration standards in a blank matrix that is identical to the sample matrix helps to ensure that the standards and samples are affected in the same way. chromatographyonline.com

Use of Internal Standards: The most effective approach is the use of an internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., deuterium-labeled this compound). nih.gov The IS is added to all samples and standards at a known concentration. Since the IS is chemically almost identical to the analyte, it experiences the same matrix effects, and any signal variation can be corrected by calculating the ratio of the analyte peak area to the IS peak area. nih.gov

A thorough sample preparation strategy, combined with the careful assessment and correction of matrix effects, is fundamental to generating high-quality, reliable data in the research of this compound. mdpi.com

Computational and Theoretical Investigations of 4 Amino 2 Acetamidobenzoic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations provide a powerful theoretical lens for understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations could offer deep insights into the behavior of 4-Amino-2-acetamidobenzoic acid at the electronic level.

Electronic Structure and Reactivity Predictions

A theoretical investigation into the electronic structure of this compound would involve calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would be invaluable. The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This information is fundamental for predicting how the molecule would interact with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound

ParameterPredicted Significance
HOMO EnergyIndicates the ability to donate an electron.
LUMO EnergyIndicates the ability to accept an electron.
HOMO-LUMO GapCorrelates with chemical reactivity and stability.
MEP AnalysisIdentifies sites for electrophilic and nucleophilic attack.

Conformational Analysis and Tautomerism Studies

The presence of rotatable bonds in this compound—specifically around the amino and acetamido groups, as well as the carboxylic acid group—suggests the potential for multiple stable conformations. A conformational analysis, typically performed by systematically rotating these bonds and calculating the potential energy surface, would identify the lowest energy (most stable) conformers.

Additionally, the molecule possesses functional groups that could exhibit tautomerism. For instance, the amide group could potentially exist in an imidic acid tautomeric form, and the carboxylic acid could be in equilibrium with its carboxylate anion. Quantum chemical calculations would be essential to determine the relative energies of these tautomers and predict which form is most stable under various conditions.

Spectroscopic Property Simulations (for mechanistic interpretation, not basic ID)

While experimental spectroscopy (like IR and NMR) is used for routine identification, theoretical simulations of these spectra can provide a much deeper understanding of the molecule's vibrational modes and electronic transitions. For example, calculating the vibrational frequencies using DFT could help in assigning specific peaks in an experimental IR spectrum to particular bond stretches or bends within the molecule. This level of detail is crucial for interpreting the outcomes of reactions or intermolecular interactions.

Calculation of Reaction Path Energetics

Should this compound be involved in a chemical reaction, for instance, in its synthesis or degradation, quantum chemical calculations could be employed to model the entire reaction pathway. This involves identifying the transition state structures and calculating the activation energies. Such calculations provide a quantitative understanding of the reaction kinetics and mechanism, elucidating the feasibility of a proposed reaction pathway.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to the static picture offered by quantum chemical calculations.

Ligand-Biomacromolecule Interaction Modeling (e.g., protein binding simulations for in vitro studies)

If this compound were to be investigated for its potential interaction with a biological target, such as a protein, MD simulations would be a critical tool. These simulations would model the process of the ligand (this compound) binding to the active site of the protein.

The simulation would track the trajectories of all atoms in the system over time, allowing for the analysis of binding stability, the identification of key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the calculation of binding free energies. This information is invaluable for understanding the molecular basis of the ligand's biological activity and for guiding the design of more potent analogs.

Solvation Effects on Molecular Behavior

The surrounding solvent environment can significantly alter the behavior and properties of a solute molecule. For this compound, with its polar amino, acetamido, and carboxylic acid functional groups, solvation effects are particularly important. Computational models are essential to understand these interactions.

Implicit Solvation Models : In this approach, the solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. Such models can predict how the molecule's properties, like its dipole moment, change in different solvents. For this compound, an increase in solvent polarity would be expected to increase its dipole moment and stabilize charge separation within the molecule.

Explicit Solvation Models : These models involve including individual solvent molecules in the calculation. This allows for the detailed study of specific solute-solvent interactions, most notably hydrogen bonding. For this compound, explicit models can map the hydrogen bond network between its functional groups and surrounding water molecules, which can influence its preferred conformation and reactivity.

A hypothetical study on this compound might yield data such as presented in the table below, illustrating the impact of solvent on key molecular properties.

Table 1: Hypothetical Solvation Effects on this compound

Solvent Dielectric Constant Calculated Dipole Moment (Debye)
Gas Phase 1 3.5 D
Chloroform 4.8 5.2 D
Ethanol (B145695) 24.6 7.8 D

Conformational Transitions and Dynamics

The presence of several rotatable single bonds in this compound results in a complex conformational landscape. Understanding the different possible three-dimensional arrangements of the molecule and the energy required to switch between them is key to understanding its function.

Potential Energy Surface (PES) Scanning : This computational technique involves systematically rotating specific bonds and calculating the energy at each step. This allows for the identification of stable, low-energy conformations (local minima) and the energy barriers (transition states) that separate them. For this compound, key rotations would be around the C-N bond of the acetamido group and the C-C bond of the carboxylic acid group.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively.

While specific QSAR models for this compound are not widely published, the methodology for creating them is well-established. Such models are crucial for drug discovery, helping to predict the activity of new, unsynthesized compounds.

The development process involves several steps:

Data Set Compilation : A collection of molecules with similar core structures to this compound and their experimentally measured biological activities (e.g., IC₅₀ values) is assembled.

Molecular Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can be simple (e.g., molecular weight, number of hydrogen bond donors) or complex (e.g., 3D shape, electronic properties).

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that links the descriptors to the biological activity.

Validation : The model's predictive power is rigorously tested to ensure its reliability.

For instance, a study on novel benzenesulfonamide (B165840) derivatives with anticancer activity utilized QSAR to build predictive models. nih.govmdpi.com The researchers used topological and conformational descriptors and the MLR technique to develop statistically significant models for cytotoxicity against various cancer cell lines. nih.govmdpi.com Similarly, QSAR models have been developed for anthranilic acid sulfonamides, which are structurally related to this compound, to predict their inhibitory activity against enzymes like methionine aminopeptidase-2. sums.ac.ir

Table 2: Example of Descriptors in a Hypothetical QSAR Model for Anticancer Activity

Descriptor Description Correlation with Activity
SlogP_VSA5 LogP contribution from atoms with specific van der Waals surface areas Negative
a_nF Number of fluorine atoms Positive
b_1rotN Number of rotatable single bonds Positive

This table is illustrative and based on findings from a study on different, but related, compounds. mdpi.com

QSPR models can be employed to predict the chemical reactivity of this compound. This involves correlating structural or electronic descriptors with kinetic or thermodynamic data.

Key reactivity descriptors that can be calculated using quantum chemistry include:

Frontier Molecular Orbitals (HOMO and LUMO) : The energy of the Highest Occupied Molecular Orbital (HOMO) relates to a molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a common indicator of chemical reactivity.

Fukui Functions : These functions predict the most likely sites for electrophilic, nucleophilic, or radical attack on a molecule. For this compound, these could pinpoint which atoms on the aromatic ring or functional groups are most reactive.

Atomic Charges : The distribution of partial charges across the molecule can also highlight reactive sites.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for mapping out the step-by-step pathway of a chemical reaction, providing insights that are often difficult to obtain experimentally.

For any chemical reaction involving this compound, such as its synthesis or metabolism, a key step in understanding its mechanism is the identification of the transition state (TS). The TS is the highest energy point along the reaction pathway and determines the reaction's activation energy.

The process involves:

Locating the Transition State : Specialized algorithms are used to find the saddle point on the potential energy surface that corresponds to the TS. A key confirmation of a true TS is the presence of a single imaginary frequency in a vibrational analysis, which represents the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations : Once a TS is found, an IRC calculation is performed to confirm that it connects the correct reactants and products. This calculation traces the reaction path downhill from the TS.

Catalyst Design Principles from Theoretical Insights

Theoretical investigations, primarily through methods like Density Functional Theory (DFT), are pivotal in predicting the chemical behavior of molecules like this compound and guiding the design of novel catalysts. While specific DFT studies on this compound for catalyst design are not prominent, the principles derived from computational analyses of similar aromatic compounds, such as 4-aminobenzoic acid derivatives, can be applied.

The molecular structure of this compound features several key functional groups: a carboxylic acid group, a primary amino group, and a secondary acetamido group, all attached to a benzene (B151609) ring. The relative positions of these groups are crucial for the molecule's electronic properties, reactivity, and potential as a ligand in catalysis.

Key Theoretical Considerations for Catalyst Design:

Electronic Properties: The amino and acetamido groups are electron-donating, which increases the electron density of the aromatic ring, potentially influencing its interaction with metal centers in a catalyst. The carboxylic acid group is electron-withdrawing. DFT calculations can model the electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) to predict sites of reactivity.

Coordination Chemistry: The carboxylic acid and amino groups can act as coordination sites for metal ions, forming stable complexes. Theoretical modeling can predict the geometry and stability of these metal complexes. The presence of the acetamido group can introduce steric hindrance and secondary interactions, such as hydrogen bonding, which can influence the selectivity of a catalyst.

Reaction Mechanisms: Computational studies can elucidate potential reaction pathways for catalytic cycles involving a this compound-based ligand. By calculating transition state energies, researchers can predict the feasibility and efficiency of a proposed catalytic process.

A study on Schiff base ligands derived from 4-aminobenzoic acid utilized DFT to understand their ground state properties and interpret their absorption spectra. sharif.edusharif.edu This type of computational analysis is foundational for understanding how the electronic structure of a ligand like this compound could be tuned for specific catalytic applications.

Virtual Screening and Computational Drug Design (focused on in silico prediction for in vitro studies)

Virtual screening and computational drug design are powerful tools to identify and optimize potential drug candidates before undertaking expensive and time-consuming laboratory experiments. These in silico methods predict how a molecule might interact with a biological target.

For this compound, its structure presents a scaffold that could be explored for various therapeutic targets. The combination of hydrogen bond donors and acceptors, along with an aromatic core, makes it an interesting candidate for designing molecules that can fit into protein binding pockets.

In Silico Prediction for In Vitro Studies:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For this compound and its derivatives, docking studies could be performed against known enzyme active sites to predict binding affinity and interaction patterns. The results, often presented as a docking score, can rank compounds for their potential to be effective inhibitors or modulators.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structure of a series of compounds and their biological activity. By analyzing a set of molecules based on the this compound scaffold with known in vitro activity, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. A pharmacophore model based on the this compound structure could be used to search large chemical databases for other compounds that share the same key features and are therefore likely to have similar biological effects.

While direct virtual screening studies on this compound are not readily found, research on related compounds provides a framework. For instance, a study on 4-(acetyl amino)-2-aminobenzoic acid investigated its properties when forming a self-assembled monolayer on an Indium Tin Oxide (ITO) surface, which speaks to its molecular interaction capabilities. researchgate.net

Table of Predicted Interactions (Hypothetical)

To illustrate the potential output of a virtual screening workflow, the following interactive table presents hypothetical docking scores and key interactions for this compound against a hypothetical enzyme target.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compound -8.5ASP-120, LYS-78, TYR-2103
Derivative A-9.2ASP-120, LYS-78, PHE-1504
Derivative B-7.8LYS-78, TYR-2102

This table demonstrates how in silico predictions can guide the selection of compounds for further in vitro testing by prioritizing those with more favorable predicted binding energies and interactions.

Environmental Aspects and Fate of 4 Amino 2 Acetamidobenzoic Acid

Occurrence and Distribution in Environmental Compartments

Direct detection of 4-Amino-2-acetamidobenzoic acid in the environment is not widely reported. Its presence would likely be linked to industrial wastewater, pharmaceutical manufacturing byproducts, or the degradation of larger, more complex chemicals. oup.com The environmental distribution of such compounds is governed by their physical and chemical properties, which dictate their partitioning into water, soil, and air.

Detection in Water Systems (Groundwater, Surface Water)

While specific data for this compound is scarce, the behavior of related aminobenzoic acids suggests it would be water-soluble to some extent, potentially leading to its presence in surface and groundwater near discharge zones. nih.gov The environmental fate of analogous compounds like glyphosate (B1671968) and its metabolite aminomethylphosphonic acid (AMPA) has been studied in agricultural basins, where they have been detected in surface water, suspended particulate matter, and sediment. nih.gov For instance, in one study, glyphosate and AMPA were found in approximately 15% and 12% of surface water samples, respectively. nih.gov The presence of these compounds is often linked to agricultural runoff. nih.gov

Presence in Soil and Sediment Samples

The persistence and mobility of this compound in soil and sediment are not well-documented. However, compounds with similar structures, such as benzoic acid, are known to occur naturally in soil from the decomposition of plant matter. nih.gov The fate of such chemicals in soil is influenced by factors like soil type, pH, and microbial activity. nih.govfao.org For example, the herbicide atrazine (B1667683) shows variable adsorption depending on the clay and organic matter content of the soil. fao.org Compounds like chlordane (B41520) are highly persistent and immobile in soil, with long half-lives. fao.org In contrast, carbofuran (B1668357) is more mobile and subject to chemical and microbial degradation. fao.org Given its likely water solubility, this compound might leach through the soil profile, though adsorption to organic matter and clay particles could retard its movement.

Atmospheric Presence and Transport Mechanisms

The potential for atmospheric presence and long-range transport of this compound is expected to be low. Its structure does not suggest high volatility. However, if it becomes associated with particulate matter, it could be subject to atmospheric transport. For comparison, the pesticide aldrin (B1666841) can volatilize from soil and water surfaces and react with hydroxyl radicals in the atmosphere. fao.org

Biodegradation Pathways and Microbial Metabolism

The biodegradation of this compound is likely to be initiated by microbial action, as microorganisms are the primary drivers of the breakdown of aromatic compounds in the environment. nih.govnih.gov

Microbial Degradation Mechanisms and Metabolites

The microbial degradation of aromatic amines can proceed through several mechanisms, often involving the release of the amino group as ammonia (B1221849), either before or after the aromatic ring is cleaved. nih.gov A common initial step is the oxidative deamination of the aromatic amine to form a corresponding catechol, which is then further degraded. nih.gov

For this compound, a plausible initial step would be the hydrolysis of the acetamido group to yield 2,4-diaminobenzoic acid and acetic acid. Alternatively, the primary amino group could be targeted first. The resulting diaminobenzoic acid would then likely undergo further degradation, potentially through ring cleavage pathways.

In studies of related compounds, Burkholderia cepacia and Ralstonia paucula have been shown to degrade 4-aminobenzoate. oup.com Interestingly, these strains also produce dead-end metabolites such as 3-hydroxy-4-aminobenzoate and 3-hydroxy-4-acetamidobenzoate. oup.com The degradation of N-acetylanthranilic acid (2-acetamidobenzoic acid) by Arthrobacter sp. proceeds through its conversion to anthranilic acid. wikipedia.org

Potential Biodegradation Products of this compound

Initial Compound Potential Intermediate Metabolites Final Products
This compound 2,4-Diaminobenzoic acid, Acetic acid Carbon dioxide, Water, Ammonia

Enzyme Systems Involved in Biotransformation

The biotransformation of this compound would involve specific enzyme systems. The initial hydrolysis of the acetamido group is likely catalyzed by an amidase or a specific acyltransferase. For example, Bacillus megaterium has demonstrated acetamide (B32628) hydrolyzing activity, breaking down various amides into their corresponding acids. nih.gov Ceria has also been shown to catalyze the hydrolysis of the amide C-N bond in acetamide. nih.gov

The degradation of the aromatic ring would involve dioxygenase enzymes, which are crucial for introducing hydroxyl groups and preparing the ring for cleavage. nih.gov For instance, the metabolism of 4-chlorobenzoic acid by Cupriavidus sp. involves a hydrolytic dehalogenation to 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid by a dioxygenase. nih.gov

Enzymes involved in the metabolism of related aminobenzoic acids include aminodeoxychorismate synthase and lyase, which are part of the biosynthetic pathway for para-aminobenzoic acid (PABA). mdpi.com

Enzymes Potentially Involved in the Biotransformation of this compound

Enzyme Class Potential Function
Amidase/Acyltransferase Hydrolysis of the acetamido group
Dioxygenase Hydroxylation of the aromatic ring
Deaminase Removal of the amino group

Factors Influencing Biodegradability (e.g., pH, temperature, microbial community)

Detailed research findings on the factors influencing the biodegradation of this compound are not available in the current body of scientific literature. Studies investigating the impact of environmental variables such as pH, temperature, and the composition of microbial communities on the degradation of this specific compound have not been identified.

Photodegradation Mechanisms and Products

The photochemical behavior of this compound in the environment is not documented. While studies on related compounds like para-aminobenzoic acid (PABA) indicate that it can undergo photodegradation, specific pathways and products for this compound have not been investigated. researchgate.netwikipedia.org

Direct Photolysis Pathways

There is no available information on the direct photolysis pathways of this compound.

Indirect Photolysis via Reactive Oxygen Species

Information regarding the indirect photolysis of this compound mediated by reactive oxygen species is not available.

Influence of Environmental Factors on Photolysis Rates

No studies were found that examine the influence of environmental factors on the photolysis rates of this compound.

Adsorption and Transport Dynamics in Environmental Media

The potential for this compound to adsorb to environmental matrices and its subsequent transport dynamics are currently unknown. The behavior of organic compounds in the environment is influenced by their chemical structure and the properties of the surrounding media. For some aminobenzoic acids, soil composition and pH are known to affect their mobility. msss.com.mymdpi.com However, specific data for this compound is absent.

Sorption to Soil and Sediment Particles

Specific data from studies on the sorption of this compound to soil and sediment particles could not be located. Research on other organic acids indicates that factors such as organic carbon content and the presence of metal oxides in soil can influence sorption, but these findings cannot be directly applied to this compound without specific experimental validation. nih.gov

Formation of Environmental Transformation Products and Their Fate

Chemicals released into the environment can undergo transformation through biological and abiotic processes, such as biodegradation and photodegradation, leading to the formation of new compounds known as transformation products. These products may have different environmental properties and toxicological profiles than the parent compound.

There is a lack of specific research on the environmental transformation of this compound. Studies identifying its primary degradation pathways, the structure of its transformation products under various environmental conditions, and the subsequent fate of these products are not available in the current body of scientific literature. Therefore, it is not possible to detail the specific transformation products that may be formed or their persistence and mobility in the environment.

Emerging Applications and Material Science Potential of 4 Amino 2 Acetamidobenzoic Acid

Role as a Synthetic Intermediate for Specialty Chemicals and Fine Chemicals

4-Amino-2-acetamidobenzoic acid, a benzoic acid derivative, possesses a unique molecular architecture characterized by an acetylamino group at the 4-position and an amino group at the 2-position of the benzoic acid backbone. ontosight.ai This specific arrangement of functional groups imparts distinct chemical reactivity, making it a valuable intermediate in the synthesis of a variety of complex organic molecules. ontosight.ai Its utility spans across several industrial sectors, including the production of dyes, agrochemicals, and as a foundational component in pharmaceutical research. ontosight.aipmcsg.com The presence of reactive sites—the amino and acetylamino groups, and the carboxylic acid function—allows for a range of chemical modifications, enabling the creation of diverse and specialized chemical entities. ontosight.ai

Precursor for Dyes and Pigments

The structural framework of this compound makes it a suitable precursor for the synthesis of certain types of dyes, particularly azo dyes. Azo dyes, which contain the characteristic nitrogen-nitrogen double bond (N=N), are a significant and versatile class of synthetic organic colorants. jbiochemtech.com The synthesis of these dyes often involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an appropriate coupling component. jbiochemtech.comjournalijar.com

In this context, the amino group on the this compound molecule can be diazotized and then coupled with various aromatic compounds to produce a range of colored substances. The specific hue and properties of the resulting dye are influenced by the chemical nature of the coupling component. jbiochemtech.com For instance, the diazotized form of 4-aminobenzoic acid has been used to create azo dyes by coupling with compounds like thymol. nih.gov While direct research on this compound is less common in readily available literature, its structural similarity to p-aminobenzoic acid (PABA) suggests its potential in similar applications. nih.govdyestuffintermediates.com The synthesis of various disperse and reactive dyes often utilizes aminobenzoic acid derivatives as key intermediates. dyestuffintermediates.com

Dye Intermediate CAS Number Molecular Formula Molecular Weight Application
4-Aminobenzoic acid150-13-0C7H7NO2137.14 g/mol Intermediate for dyes and pigments dyestuffintermediates.com
Anthranilic acid118-92-3C7H7NO2137.14 g/mol Intermediate for dyes, pigments, and perfumes pmcsg.com

Building Block for Agrochemicals (non-toxicology focus)

The development of novel agrochemicals is a continuous endeavor to enhance crop protection. The molecular scaffolds of aminobenzoates are recognized as important building blocks in the synthesis of a wide range of microbial natural products, some of which exhibit biological activities relevant to agriculture. nih.gov While direct examples of this compound in commercial agrochemicals are not prominently documented, its structural motifs are present in compounds investigated for such purposes.

The synthesis of new potential pesticidal agents often involves the combination of different chemical moieties to create molecules with desired properties. nih.gov For example, novel anthranilic diamide (B1670390) insecticides have been synthesized, showcasing the utility of aminobenzoic acid derivatives in creating complex and potentially active molecules. mdpi.com The synthetic pathways to these compounds can be intricate, often involving multiple steps of reaction and purification. mdpi.com The broader family of aminobenzoic acids serves as a versatile platform for generating chemical diversity in the search for new agrochemicals. nih.govresearchgate.netresearchgate.net

Intermediate for Pharmaceutical Research (excluding clinical data)

This compound and its related compounds are of significant interest in pharmaceutical research due to their potential as intermediates in the synthesis of biologically active molecules. ontosight.ai The aminobenzoic acid scaffold is a common feature in a wide array of drugs with diverse therapeutic applications. nih.govresearchgate.net For instance, p-aminobenzoic acid (PABA) is a well-known building block in drug design. nih.gov

The synthesis of various pharmaceutical agents often begins with simpler, functionalized molecules that are progressively built upon. This compound, with its multiple reactive sites, can serve as such a starting point or intermediate. ontosight.ai For example, derivatives of aminobenzoic acids are used in the synthesis of compounds with potential anticancer properties. nih.gov The synthesis of N-acetylanthranilic acid, a structurally related compound, can be achieved from anthranilic acid and acetic anhydride (B1165640). wikipedia.org This highlights the general synthetic accessibility of such molecules. Furthermore, research into the synthesis of complex heterocyclic structures, such as quinazoline-2,4-(1H,3H)-diones, has utilized protected forms of 2-aminobenzoic acid as a key starting material. acs.org

Compound Starting Material Significance
N-Acetylanthranilic acidAnthranilic acidIntermediate in the catabolism of quinaldine (B1664567) wikipedia.org
Quinazoline-2,4-(1H,3H)-diones2-Aminobenzoic acidInvestigated in pharmaceutical research acs.org
Alkyl derivatives of 4-aminobenzoic acid4-Aminobenzoic acidStudied for potential cytotoxic properties nih.gov

Integration into Polymeric Materials and Copolymers

The unique chemical structure of this compound also lends itself to applications in material science, particularly in the synthesis and modification of polymers. The presence of both an amino and a carboxylic acid group allows it to be incorporated into polymer chains or used to functionalize polymer surfaces.

Monomer for Polymer Synthesis

Amino acids and their derivatives have emerged as a sustainable and versatile source for the design of functional polymers. nih.gov The ability of these molecules to undergo polymerization reactions, such as polyaddition, allows for the creation of polymers with regularly arranged chemical functions along the main chain. researchgate.net While specific studies on the homopolymerization of this compound are not widely reported, the polymerization of related aminobenzoic acids, such as o-aminobenzoic acid (anthranilic acid), has been investigated. researchgate.net

Functionalization of Polymer Surfaces

The modification of polymer surfaces is crucial for a wide range of applications, as it can alter properties such as wettability, adhesion, and biocompatibility. mdpi.comresearchgate.net The introduction of functional groups, like amino and carboxyl groups, onto a polymer surface can be used to bind other molecules, such as proteins. mdpi.com

This compound, possessing both of these functional groups, can be used to modify polymer surfaces. For instance, 4-aminobenzoic acid has been used to modify the surface of polyvinyl chloride (PVC), leading to improved properties. researchgate.net The modification process can involve grafting the molecule onto the polymer surface, which can be confirmed using techniques like Fourier transform infrared (FTIR) spectroscopy. researchgate.net This surface modification can lead to enhanced hydrophilicity and better interaction with other materials. researchgate.net Similarly, the surface of polyethylene (B3416737) films has been modified through the grafting of benzoic acid to improve its affinity for polar substances. conicet.gov.arnih.gov In another study, amino acid-based polymer brushes were grafted onto a polyisobutylene (B167198) surface to create an antifouling and functional material. nih.gov These examples demonstrate the potential of using molecules like this compound to tailor the surface properties of various polymers for specific applications.

Cross-linking Agent in Material Design

The multifunctional nature of this compound makes it a theoretical candidate for use as a cross-linking or curing agent in polymer chemistry. Molecules containing both amine (-NH2) and carboxylic acid (-COOH) groups can react with various polymer backbones to form stable covalent bonds, creating three-dimensional networks that enhance the mechanical and thermal properties of materials.

The related compound, 4-aminobenzoic acid (pABA), is noted for its use as an intermediate in the synthesis of cross-linking agents. The presence of two distinct amine-containing groups (the primary amino and the secondary acetamido) in this compound, in addition to the carboxyl group, offers multiple reactive sites. This could allow for a high degree of cross-linking density and the formation of complex polymer architectures. The different reactivity of the primary amine versus the acetamido group could also enable sequential or controlled cross-linking reactions, providing a method to precisely tailor material properties.

Application in Sensing Technologies

The development of advanced sensors is a critical area of modern analytical science. The structural features of this compound indicate its potential utility in both chemical and biological sensing platforms.

Design of Chemical Sensors

Derivatives of aminobenzoic acid have been successfully employed in the fabrication of electrochemical sensors. For instance, a sensor based on electropolymerized 4-aminobenzoic acid (pABA) on a glassy carbon electrode demonstrated a significant increase in surface area and a reduction in electron transfer resistance. This poly(4-ABA)-based sensor was effective for the simultaneous determination of synthetic food dyes.

Theoretically, this compound could also be electropolymerized to form a thin, functional film on an electrode surface. The presence of the acetamido group, in addition to the polymerizable amino group, could introduce specific functionalities to the polymer matrix, potentially enhancing its selectivity and sensitivity toward certain analytes through hydrogen bonding or steric interactions.

Biosensor Component Development

Transcriptional-based biosensors have been developed to detect various benzoic acid derivatives. In one such study using Saccharomyces cerevisiae, a synthetic biosensor was found to be activated by several compounds, including p-aminobenzoic acid (pABA). The study confirmed that pABA, present in the culture medium, could act as an effector for the sensing system.

This suggests that this compound, as a substituted aminobenzoic acid, could be a target analyte for similar biosensing systems. Furthermore, its unique substitution pattern could be leveraged to develop new biosensor components with high specificity. The distinct electronic and steric profile conferred by the 2-acetamido group could allow it to be selectively recognized by engineered proteins or other biological recognition elements, forming the basis for highly selective biosensors.

Development of Novel Analytical Reagents and Derivatization Agents

In analytical chemistry, derivatization is a common strategy to modify an analyte to make it more suitable for separation or detection. The functional groups on this compound make it a potential candidate for such applications. The primary aromatic amine group (-NH2) is particularly useful, as it can undergo diazotization reactions, a classic method for creating highly colored azo dyes that can be quantified spectrophotometrically.

The related compound, 4-aminobenzoic acid, may be used in the spectrophotometric determination of trace amounts of pharmaceuticals like dopamine (B1211576) and levodopa. This capability stems from the reactivity of its amino group. Similarly, the free amino group on this compound could be used to "tag" other molecules of interest, rendering them easily detectable. The carboxyl and acetamido groups would modulate the reagent's solubility and reactivity, potentially offering advantages in specific analytical protocols compared to simpler aminobenzoic acids.

Precursor for Advanced Functional Materials

The synthesis of highly ordered, porous materials is a cornerstone of modern material science. The defined geometry and multiple coordination sites of this compound make it an attractive building block for such materials.

Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is critical as it dictates the MOF's pore size, geometry, and internal surface chemistry. Aminobenzoic acids and their derivatives are widely used as linkers in MOF synthesis.

While direct synthesis of a MOF using this compound is not prominently documented, research on analogous compounds highlights its potential.

Functionality: The carboxylic acid group can coordinate strongly with metal centers, while the amino and acetamido groups can project into the MOF pores. These functional groups can serve as sites for post-synthetic modification, where additional molecules are grafted onto the framework to impart new properties.

Structural Analogs: A MOF synthesized from the related ligand 4-acetamidobenzoic acid and silver(I) has been reported. Infrared spectroscopy confirmed the coordination of the carboxylate group and the presence of the amide functionality within the structure. Other studies have utilized various 4-aminobenzoic acid derivatives to construct multivariate MOFs, demonstrating the versatility of this class of compounds as linkers.

The dual functionality of the amino and acetamido groups in this compound could lead to MOFs with enhanced selective adsorption capabilities for gases or pollutants, or provide a platform for anchoring catalytic metal nanoparticles.

Interactive Data Table: Functional Groups of Benzoic Acid Derivatives in Material Science

The table below summarizes the key functional groups of this compound and related compounds discussed in the context of material science applications.

Compound NameCarboxyl Group (-COOH)Amino Group (-NH2)Acetamido Group (-NHCOCH3)Other Substituents
This compound -
4-Aminobenzoic acid (pABA)-
4-Acetamidobenzoic acid-
2-Amino-1,4-benzenedicarboxylic acid✔ (2)-
4-Amino-3-hydroxybenzoic acidHydroxyl (-OH)

Coordination Polymers and Hybrid Materials

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, resulting in extended one-, two-, or three-dimensional networks. The properties of these materials are highly tunable based on the choice of the metal center and the organic linker. nih.gov Aminobenzoic acids and their derivatives are considered valuable ligands for the synthesis of metal complexes and coordination polymers due to the versatile coordination modes of their carboxylate group. nih.gov

While isomers like para-aminobenzoic acid (PABA) and 3-aminobenzoic acid have been successfully used to create coordination polymers and hybrid materials, a review of current scientific literature reveals a notable gap in research specifically utilizing this compound as a primary ligand. For instance, poly(3-aminobenzoic acid) has been incorporated into metal-organic framework (MOF) composites, showcasing the potential of this class of compounds in creating advanced hybrid materials. researchgate.net Furthermore, para-aminobenzoic acid has been functionalized onto silica-coated magnetic nanoparticles to create heterogeneous nanocatalysts, demonstrating another avenue for the creation of sophisticated hybrid materials. sciforum.net

The structural features of this compound—namely the carboxylic acid, the primary amine, and the acetamido group—present multiple potential binding sites for metal ions. The carboxylate group can coordinate to metals in monodentate, bidentate, or bridging fashions. The amino and acetamido groups could also participate in coordination or, more likely, direct the supramolecular structure through hydrogen bonding interactions. This could lead to the formation of novel network topologies and materials with unique properties. The study of supramolecular isomerism in coordination polymers, which is the existence of different structural arrangements from the same components, is a significant area of research where novel ligands like this compound could yield interesting results. nih.gov

Given the demonstrated utility of its isomers, this compound represents an unexplored but promising candidate for the design and synthesis of new coordination polymers and hybrid materials with potential applications in catalysis, gas storage, or sensing.

Table 1: Examples of Materials and Applications Derived from Aminobenzoic Acid Isomers

This table summarizes the types of advanced materials developed using isomers of this compound, illustrating the potential applications for this under-researched compound.

Optoelectronic Material Development

The development of new organic materials for optoelectronic applications, such as light-emitting diodes (OLEDs), solar cells, and sensors, is a rapidly advancing field. The performance of these devices is intrinsically linked to the photophysical properties of the organic components. Derivatives of aminobenzoic acid have shown potential in this area, suggesting that this compound could also possess favorable characteristics.

Research into the photophysical properties of para-aminobenzoic acid (PABA) and its derivatives has revealed that these molecules can undergo intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This process, where an electron is transferred from a donor part of the molecule to an acceptor part, is fundamental to the function of many optoelectronic materials. The presence of both an amino group (electron-donating) and a carboxylic acid group (electron-withdrawing) on the same aromatic ring in this compound creates a donor-acceptor system, which is a prerequisite for ICT. The additional acetamido group would further modulate the electronic properties, potentially influencing the efficiency and energy of this charge transfer process.

Furthermore, studies on PABA have investigated its use as a UV-absorbing agent in sunscreens, a field closely related to optoelectronics. nih.gov This research explores the deactivation pathways of the molecule after absorbing UV radiation, including processes like intersystem crossing to long-lived triplet states. The ability to control these photodynamic pathways is crucial in designing materials for applications like photosensitizers or optical switches. While some PABA derivatives have been found to have detrimental effects due to the formation of damaging triplet states, understanding these mechanisms allows for the rational design of new molecules with tailored properties. The specific substitution pattern of this compound could potentially alter these deactivation channels, possibly favoring more desirable pathways like efficient fluorescence or rapid, non-radiative decay for photostability.

Although direct experimental data on the optoelectronic properties of this compound is not currently available in the literature, the established photophysics of its isomers provides a strong rationale for its investigation as a potential component in novel optoelectronic materials. Its synthesis and characterization could unveil unique properties applicable to a range of devices.

Future Research Directions and Unaddressed Challenges in 4 Amino 2 Acetamidobenzoic Acid Research

Exploration of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to 4-Amino-2-acetamidobenzoic acid and its derivatives often involve conventional chemical methods. For instance, the nitration of 4-acetamidobenzoic acid is a known process. google.com However, a significant area for future research lies in the development of novel and more sustainable synthetic methodologies. This includes exploring biocatalytic and enzymatic approaches, which are increasingly favored for their environmental benefits. mdpi.comfrontiersin.org The use of microorganisms or isolated enzymes could offer greener alternatives to traditional chemical synthesis, potentially reducing waste and reliance on harsh reagents. mdpi.com Research into enzymatic pathways, such as those involving glutamate (B1630785) dehydrogenase, for the synthesis of related amino acids showcases the potential of biocatalysis in producing valuable compounds from renewable resources. frontiersin.org

Deeper Mechanistic Insights into its Biological Interactions at the Molecular Level

The biological significance of compounds structurally related to this compound, such as aminobenzoic acid derivatives, is an area of active investigation. ontosight.aidrugbank.com These compounds are known to interact with various biological molecules, hinting at potential therapeutic applications. ontosight.ai Future research must focus on gaining a deeper understanding of how this compound interacts with biological targets at the molecular level. This involves identifying specific enzymes, receptors, or other biomolecules it may bind to and characterizing the nature of these interactions. Techniques like molecular docking and dynamic studies can provide valuable insights into the binding modes and allosteric modulation of target proteins, as has been demonstrated for other aminobenzoic acid derivatives in the context of acetylcholinesterase inhibition. researchgate.net

Development of Advanced Analytical Techniques for Ultra-Trace Detection in Complex Research Matrices

The ability to detect and quantify this compound at ultra-trace levels within complex biological and environmental samples is crucial for advancing research. While standard analytical techniques exist, there is a need for more advanced and sensitive methods. Future research should focus on developing novel analytical platforms, potentially leveraging technologies like electrochemical impedance spectroscopy on modified electrodes, which has shown promise for the detection of other biomolecules. nih.gov The development of such techniques would be invaluable for pharmacokinetic studies, environmental monitoring, and understanding the compound's metabolic fate.

Investigation of its Role in Undiscovered Biochemical Pathways

The metabolic pathways of many aminobenzoic acid derivatives are well-documented, particularly their roles as intermediates in the biosynthesis of essential compounds like folate. mdpi.comebi.ac.ukplos.org For example, 4-aminobenzoic acid (PABA) is synthesized from chorismate and is a key precursor to folic acid. mdpi.complos.org However, the specific biochemical pathways in which this compound might be involved remain largely unexplored. Future research should aim to identify whether this compound is a metabolite in any known or novel biochemical pathways in various organisms. This could involve metabolomic studies to track its formation and transformation within biological systems. Understanding its metabolic role is fundamental to comprehending its biological activity and potential physiological effects.

Expanding its Utility in Novel Material Science Applications

The unique chemical structure of this compound, with its multiple functional groups, suggests potential applications in material science. ontosight.ai Aminobenzoic acids and their derivatives have been explored for the synthesis of novel organic luminescent materials and polymers. mdpi.com Future research should investigate the potential of this compound as a monomer or building block for the creation of new materials with unique properties. Its ability to form hydrogen bonds and participate in various chemical reactions could be exploited to develop polymers, dyes, or other functional materials. ontosight.ai

Addressing Gaps in Structure-Function Relationships through Advanced Computational Studies

While the basic structure of this compound is known, a detailed understanding of its structure-function relationships is lacking. ontosight.ai Advanced computational studies, such as quantum chemical calculations and molecular dynamics simulations, can bridge this gap. These methods can predict the compound's reactivity, electronic properties, and conformational flexibility, providing insights into how its structure dictates its biological activity and material properties. By correlating computational predictions with experimental data, researchers can develop a more robust understanding of the molecule's behavior and guide the design of new derivatives with enhanced functionalities.

Q & A

Q. What are the optimal synthetic routes for 4-amino-2-acetamidobenzoic acid, and how can purity be ensured?

The synthesis typically involves acetylation of a precursor benzoic acid derivative. For example, analogous compounds (e.g., 4-Acetamido-2-methylbenzoic acid) are synthesized using reagents like acetic anhydride for acetylation under controlled pH (e.g., sodium hydroxide for hydrolysis) . Purification often employs recrystallization or column chromatography, with purity verified via HPLC (≥98% purity threshold) and NMR to confirm structural integrity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : Proton and carbon-13 NMR can confirm the acetamido group (δ ~2.1 ppm for methyl protons) and aromatic protons (δ 6.5–8.0 ppm).
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., C₉H₁₀N₂O₃: theoretical 218.07 g/mol) .

Q. How does pH affect the stability of this compound in aqueous solutions?

Stability studies should be conducted at physiological pH (7.4) and acidic/basic conditions (pH 2–10) over 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm for benzoic acid derivatives) and HPLC. Store lyophilized samples at –20°C to prevent hydrolysis of the acetamido group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density around the acetamido group. Predict regioselectivity for reactions with amines or thiols, and validate experimentally via LC-MS to identify adducts (e.g., thioether or amide derivatives) .

Q. What contradictions exist in reported biological activities of structurally similar acetamidobenzoic acid derivatives?

For example:

  • Antioxidant Activity : Some studies report IC₅₀ values <50 μM (DPPH assay), while others show negligible effects due to steric hindrance from methyl substituents .
  • Enzyme Inhibition : Discrepancies in IC₅₀ for STAT3 inhibition (e.g., 10 μM vs. 25 μM) may arise from assay conditions (e.g., ATP concentration differences) .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Core Modifications : Introduce halogens (Cl, Br) at position 3 or methyl groups at position 5 to assess steric/electronic effects on bioactivity .
  • Assay Selection : Use enzyme-linked assays (e.g., STAT3 phosphorylation inhibition) and cell viability tests (MTT assay) with controls for non-specific cytotoxicity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Catalytic Asymmetry : Use chiral catalysts (e.g., L-proline) in acetylation steps to minimize racemization.
  • Process Monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and optimize reaction time/temperature to prevent epimerization .

Contradiction Analysis & Methodological Considerations

Q. How to resolve conflicting reports on the melting point of this compound derivatives?

Variations (e.g., 208–215°C for 4-Amino-3-hydroxybenzoic acid vs. 231–235°C for 2-Amino-4-chlorobenzoic acid ) may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and repeat syntheses with rigorous purification .

Q. Why do molecular docking results for acetamidobenzoic acid derivatives sometimes contradict experimental bioactivity data?

  • Flexibility of Binding Sites : Docking may not account for protein conformational changes. Use molecular dynamics (MD) simulations to model flexible binding pockets.
  • Solvent Effects : Include explicit water molecules in docking algorithms to improve prediction accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.